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  • Product: Metolachlor-2-hydroxy
  • CAS: 131068-72-9

Core Science & Biosynthesis

Foundational

The Environmental Fate of Metolachlor-2-Hydroxy in Groundwater: A Technical Whitepaper

Executive Summary: The Chloroacetanilide Challenge Metolachlor is a heavily utilized pre-emergent chloroacetanilide herbicide deployed globally to control broadleaf weeds and grasses[1]. While extensive regulatory and sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Chloroacetanilide Challenge

Metolachlor is a heavily utilized pre-emergent chloroacetanilide herbicide deployed globally to control broadleaf weeds and grasses[1]. While extensive regulatory and scientific focus has historically centered on its primary sulfonated and oxanilic degradates—metolachlor ethanesulfonic acid (ESA) and metolachlor oxanilic acid (OXA)—recent hydrogeological monitoring has highlighted the critical importance of a third highly mobile metabolite: metolachlor-2-hydroxy (also known as hydroxymetolachlor)[2][3].

For environmental toxicologists and analytical scientists, understanding the subterranean fate of metolachlor-2-hydroxy is paramount. Due to its structural conservation with the parent compound, this hydroxylated degradate exhibits equivalent toxicological profiles, necessitating rigorous analytical workflows and updated regulatory thresholds[3]. This whitepaper synthesizes the hydrogeological transport dynamics, toxicological implications, and self-validating analytical protocols required to accurately monitor metolachlor-2-hydroxy in shallow groundwater.

Mechanisms of Transformation: Genesis of Metolachlor-2-Hydroxy

Metolachlor dissipates rapidly in the upper soil horizons, with an environmental half-life (DT50) ranging from 9 to 107 days depending on edaphic factors, moisture, and microbial biomass[1][4][5]. The parent compound rarely persists in its original form; instead, it undergoes extensive cometabolic transformation[5].

The genesis of metolachlor-2-hydroxy occurs primarily through microbial dechlorination and subsequent hydrolytic hydroxylation, alongside slower abiotic photolysis pathways in surface waters before aquifer recharge[5][6]. Because the microbial degradation of metolachlor does not serve as a primary energy source (cometabolism), the accumulation of these polar degradates in the soil matrix is highly dependent on the presence of specific fungal and bacterial consortia[5].

Pathway Parent Metolachlor (Parent Herbicide) Microbes Soil Microbiome & Physicochemical Hydrolysis Parent->Microbes Degradation ESA Metolachlor-ESA (Ethanesulfonic Acid) Microbes->ESA Glutathione Conjugation OXA Metolachlor-OXA (Oxanilic Acid) Microbes->OXA Oxidation M2H Metolachlor-2-hydroxy (Hydroxymetolachlor) Microbes->M2H Dechlorination / Hydroxylation GW Leaching to Shallow Groundwater ESA->GW OXA->GW M2H->GW

Metolachlor environmental transformation pathways leading to groundwater contamination.

Hydrogeological Fate & Transport Dynamics

The threat metolachlor-2-hydroxy poses to groundwater is a direct function of its physicochemical properties. The parent metolachlor molecule exhibits moderate soil adsorption (Koc ~100-200 mL/g) and high water solubility (~550 mg/L), making it inherently prone to vertical migration[6][7].

When the chlorine atom is substituted with a hydroxyl group to form metolachlor-2-hydroxy, the molecule's polarity increases. This structural shift reduces its affinity for soil organic carbon, dramatically enhancing its leaching potential during heavy precipitation or irrigation events[2][8]. Field studies consistently detect metolachlor-2-hydroxy alongside ESA and OXA in shallow groundwater beneath agricultural plots, particularly during the wet season[2][4].

Quantitative Comparison of Metolachlor and Key Degradates
ParameterMetolachlorMetolachlor-ESAMetolachlor-OXAMetolachlor-2-hydroxy
Molecular Weight 283.8 g/mol [3]329.4 g/mol 279.3 g/mol 265.3 g/mol
Primary Formation Parent HerbicideMicrobial (Glutathione)Microbial OxidationDechlorination / Hydroxylation
Soil Half-Life (DT50) 9 – 107 days[1][4]> 100 days> 100 daysVariable (Matrix dependent)
Groundwater Mobility HighVery High[8]Very High[8]High[2][4]
Toxicity Profile BaselineEquivalent to Parent[3]Equivalent to Parent[3]Equivalent to Parent[3]

Analytical Methodology: A Self-Validating Protocol for Trace Degradates

Quantifying metolachlor-2-hydroxy in complex groundwater matrices requires overcoming significant analytical hurdles, including matrix suppression from dissolved organic matter (DOM) and isobaric interferences[6]. To guarantee scientific integrity, the following LC-MS/MS workflow is designed as a self-validating system , ensuring that every step contains internal checks to verify data accuracy.

Workflow S1 Groundwater Sampling (Amber Glass) S2 Microbial Inhibition (NaN3) S1->S2 S3 Solid-Phase Extraction (HLB Cartridge) S2->S3 S4 LC Separation (C18 Column) S3->S4 S5 MS/MS Detection (ESI+ MRM) S4->S5

Self-validating LC-MS/MS workflow for the isolation and quantification of metolachlor-2-hydroxy.

Step-by-Step Experimental Protocol
  • Sample Collection & Quenching

    • Procedure: Collect 500 mL of groundwater in pre-baked amber glass bottles. Immediately spike the sample with 0.1% sodium azide (NaN₃).

    • Causality: Amber glass prevents the abiotic photodegradation of metolachlor residues[6]. Sodium azide acts as a potent biocide, halting ex vivo microbial metabolism. This ensures the degradate ratio measured in the lab perfectly reflects the subterranean environment at the exact moment of sampling.

  • Isotope Dilution (The Self-Validating Step)

    • Procedure: Spike the quenched sample with 10 ng/L of isotopically labeled internal standard (e.g., Metolachlor-d6 or a specific ¹³C-labeled degradate).

    • Causality: By introducing a known concentration of a heavy isotope analog before extraction, any subsequent losses during sample prep or signal suppression during ionization are mathematically corrected. If the internal standard recovery drops below 70%, the system flags the sample for re-extraction, validating the integrity of the batch.

  • Solid-Phase Extraction (SPE)

    • Procedure: Condition a polymeric Hydrophilic-Lipophilic Balance (HLB) cartridge with methanol and LC-grade water. Load the sample at 5 mL/min. Elute with 5 mL of methanol/acetonitrile (50:50, v/v).

    • Causality: Traditional C18 silica sorbents struggle to retain highly polar molecules. The dual-retention mechanism of the HLB copolymer efficiently captures both the lipophilic parent metolachlor and the highly polar metolachlor-2-hydroxy without requiring complex pH adjustments.

  • Chromatographic Separation & MS/MS Detection

    • Procedure: Inject 10 µL of the reconstituted extract onto a reversed-phase C18 UHPLC column. Detect analytes using a Triple Quadrupole Mass Spectrometer operating in Electrospray Ionization positive mode (ESI+).

    • Causality: Metolachlor-2-hydroxy readily accepts a proton [M+H]+. Utilizing Multiple Reaction Monitoring (MRM) transitions specific to the hydroxylated moiety allows for unambiguous differentiation from background noise and other structurally similar chloroacetanilide degradates.

Toxicological Risk Assessment & Regulatory Thresholds

From a regulatory and drug-development perspective, the structural conservation between metolachlor and metolachlor-2-hydroxy implies shared mechanisms of biological interaction. Because the hydroxyl substitution does not eliminate the core biologically active pharmacophore, regulatory bodies are updating their risk assessments to treat these molecules cumulatively.

In 2024, the California Department of Pesticide Regulation (DPR) conducted a comprehensive human health assessment on metolachlor and its degradates[3]. The DPR concluded that based on structural similarities, metolachlor-2-hydroxy, ESA, OXA, and deschlorometolachlor possess equivalent toxicity to the parent compound[3]. Consequently, they must be summed when detected in the same groundwater sample[3]. To protect sensitive subpopulations, the DPR established a cumulative Groundwater Human Health Reference Level (HHRL) of 1368 parts-per-billion (ppb) for drinking water[3].

Agronomic Mitigation Strategies

Mitigating the influx of metolachlor-2-hydroxy into aquifers requires proactive agronomic interventions that alter the hydrogeological transport dynamics.

Multi-year field studies in high-risk hydrogeologic zones (such as southern Florida) have demonstrated that integrating cover crops during fallow periods significantly curtails the leaching of metolachlor and its degradates[2][9]. Specifically, planting sunn hemp (Crotalaria juncea L.) reduced metolachlor and degradate levels in shallow groundwater by up to 16-fold compared to bare-soil control plots[4][9].

Causality of Mitigation: Cover cropping acts as a dual-action biological filter. First, the root systems increase soil organic matter, directly increasing the adsorption (Koc) of the herbicide[5]. Second, the rhizosphere stimulates the soil microbiome, accelerating the complete mineralization of metolachlor-2-hydroxy before the percolation of rainwater can drive the molecule below the root zone[4][5].

References

  • Environmental fate of fall-applied metolachlor, Iowa St
  • Reduction in metolachlor and degradates concentrations in shallow groundw
  • Reduction in Metolachlor and Degradate Concentrations in Shallow Groundwater through Cover Crop Use, ACS Public
  • Reduction in metolachlor and degradate concentrations in shallow groundw
  • Human Health Reference Levels for Metolachlor/S-Metolachlor and Degradates in Groundwater, California Department of Pesticide Regul
  • Metolachlor in Drinking-water, World Health Organiz
  • Input Dynamics and Fate in Surface Water of the Herbicide Metolachlor and of its Highly Mobile Transformation Product Metolachlor ESA, ACS Public
  • Environmental f
  • Metolachlor Photodegradation Study in Aqueous Media under Natural and Simulated Solar Irradiation, ACS Public

Sources

Exploratory

Metolachlor-2-hydroxy: Structural Elucidation, Physicochemical Profiling, and Analytical Methodologies

Executive Summary Metolachlor is a globally utilized chloroacetanilide herbicide known for its efficacy in pre-emergent weed control. However, its environmental persistence and subsequent degradation yield several polar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Metolachlor is a globally utilized chloroacetanilide herbicide known for its efficacy in pre-emergent weed control. However, its environmental persistence and subsequent degradation yield several polar metabolites that pose significant ecological challenges. Chief among these is Metolachlor-2-hydroxy (M2H) . This technical guide provides an in-depth analysis of M2H, exploring its physicochemical properties, environmental fate, and the rigorous analytical protocols required for its accurate quantification in complex environmental matrices.

Designed for researchers and drug/agrochemical development professionals, this whitepaper emphasizes the causal relationships between molecular structure and environmental behavior, while detailing self-validating experimental workflows.

Chemical Identity & Structural Elucidation

Metolachlor-2-hydroxy (CAS: 131068-72-9) is a primary degradation product formed when the chlorine atom of the parent compound, S-metolachlor, is replaced by a hydroxyl group[1]. Its systematic IUPAC name is 2-hydroxy-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide[2].

From a structural chemistry perspective, this single functional group substitution fundamentally alters the molecule's behavior. The parent metolachlor molecule relies on the chloroacetyl moiety for its herbicidal activity (inhibiting very-long-chain fatty acid synthesis). The nucleophilic substitution of the chlorine atom with a hydroxyl (-OH) group neutralizes its phytotoxicity but introduces a strong hydrogen-bond donor. This disrupts the lipophilic nature of the original chloroacetanilide structure, drastically shifting its environmental partitioning behavior.

Physicochemical Properties

The physicochemical shift from the parent herbicide to the M2H metabolite is the primary driver of its environmental risk profile. The introduction of the hydroxyl group decreases the octanol-water partition coefficient (LogP) and significantly increases aqueous solubility compared to the parent compound (which has a solubility of ~550 mg/L)[1],[3].

The table below summarizes the core quantitative data for Metolachlor-2-hydroxy:

PropertyValueReference
Chemical Name 2-hydroxy-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide[1],[2]
CAS Number 131068-72-9[1],[2]
Molecular Formula C15H23NO3[1],[2]
Molecular Weight 265.35 g/mol [1],[2]
Density 1.087 g/cm³[2]
Boiling Point 418.7 ºC at 760 mmHg[2]
Flash Point 207 ºC[2]
LogP (Octanol/Water) 1.85 – 1.91[1],[2]
Water Solubility 746.5 – 985 mg/L[1]

Environmental Fate & Metabolic Pathways

The transformation of metolachlor into M2H is primarily driven by soil microbial activity (predominantly fungi) and photodegradation in aqueous media[4],[3].

Mechanistic Causality: In soil matrices, microbial dehalogenases catalyze the nucleophilic attack by water, displacing the chlorine atom. In surface waters, photodegradation under solar irradiation induces the homolytic cleavage of the C-Cl bond, followed by a rapid reaction with hydroxyl radicals[3].

Because M2H possesses a high water solubility (up to 985 mg/L) and a relatively low LogP (~1.9), its soil adsorption coefficient (Koc) is severely diminished[1],[2]. Consequently, M2H exhibits high mobility in soil profiles. Instead of remaining bound to the organic-rich rhizosphere where further degradation could occur, it frequently leaches into groundwater reservoirs, making it a critical target for environmental monitoring[1],[4].

Pathway Metolachlor S-Metolachlor (Parent Herbicide) Degradation Microbial Hydroxylation & Photodegradation Metolachlor->Degradation Dechlorination +OH substitution M2H Metolachlor-2-hydroxy (CAS: 131068-72-9) Degradation->M2H Increased Polarity Leaching Groundwater Leaching (High Mobility) M2H->Leaching High Water Solubility (>746 mg/L)

Environmental degradation pathway of Metolachlor to Metolachlor-2-hydroxy and subsequent leaching.

Analytical Methodologies & Experimental Protocols

To accurately quantify M2H in complex environmental matrices (soil and water), researchers employ Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS)[4].

The following protocol is designed as a self-validating system . By integrating isotopically labeled internal standards (IS) prior to extraction, the workflow inherently corrects for matrix suppression and physical losses, ensuring absolute quantitative trustworthiness.

Workflow Sample Soil/Water Matrix Extraction QuEChERS Extraction (Acetonitrile) Sample->Extraction Spike IS LC UHPLC Separation (C18 Column) Extraction->LC Clean-up MS ESI+ QTOF-MS Detection LC->MS Gradient Elution Data Quantification & Validation MS->Data m/z 266.17

Step-by-step UHPLC-QTOF-MS analytical workflow for Metolachlor-2-hydroxy quantification.

Step-by-Step Protocol: QuEChERS Extraction and UHPLC-QTOF-MS Quantification

Step 1: Sample Preparation & Spiking (Self-Validation Step)

  • Action: Weigh 10.0 g of homogenized soil or 10.0 mL of water into a 50 mL centrifuge tube. Spike with 50 µL of isotopically labeled Internal Standard (e.g., Metolachlor-d6 at 1 µg/mL).

  • Causality: The IS behaves chemically identically to M2H but is mass-differentiated. Spiking before extraction accounts for matrix suppression effects during MS ionization and normalizes any physical losses during the extraction process, validating the final recovery data.

Step 2: QuEChERS Extraction

  • Action: Add 10 mL of LC-MS grade Acetonitrile. Shake vigorously for 1 minute. Add QuEChERS partitioning salts (4g MgSO4, 1g NaCl, 1g Sodium Citrate, 0.5g Disodium Citrate Sesquihydrate). Centrifuge at 4000 rpm for 5 minutes.

  • Causality: Acetonitrile acts as a universal solvent capable of extracting moderately polar metabolites like M2H. The addition of salts induces a "salting-out" effect, driving the M2H into the organic acetonitrile layer while leaving highly polar interferences (e.g., sugars, inorganic ions) in the aqueous phase.

Step 3: dSPE Clean-up

  • Action: Transfer 5 mL of the organic supernatant to a dispersive Solid Phase Extraction (dSPE) tube containing 150 mg MgSO4 and 50 mg PSA (Primary Secondary Amine). Vortex for 30 seconds and centrifuge.

  • Causality: PSA specifically binds and removes organic acids, lipids, and natural pigments that could cause baseline noise or ion suppression in the MS source, ensuring a clean chromatogram.

Step 4: UHPLC-QTOF-MS Analysis

  • Action: Inject 2 µL of the cleaned extract onto a C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm particle size). Utilize a mobile phase gradient of Water (A) and Methanol (B), both fortified with 0.1% Formic Acid.

  • Causality: The non-polar C18 stationary phase effectively retains and resolves M2H based on its LogP of 1.91[2]. The addition of Formic Acid provides the necessary protons to ensure highly efficient ionization in the positive Electrospray Ionization (ESI+) mode, yielding a robust [M+H]+ precursor ion at m/z 266.17.

Step 5: Data Validation & Quantification

  • Action: Calculate the recovery of the Internal Standard. Acceptable analytical ranges are strictly 70–120%. Quantify M2H using a matrix-matched calibration curve.

  • Causality: Matrix-matched curves negate residual matrix effects that survive the dSPE clean-up, ensuring that the MS response is directly proportional to the absolute concentration of M2H in the original sample.

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Foundational

Mechanistic Pathways and Analytical Workflows for the Formation of Metolachlor-2-Hydroxy from S-Metolachlor

Executive Summary S-metolachlor is a widely utilized chloroacetanilide herbicide designed to inhibit very-long-chain fatty acid synthesis in target weeds. While highly effective, its moderate persistence and high water s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

S-metolachlor is a widely utilized chloroacetanilide herbicide designed to inhibit very-long-chain fatty acid synthesis in target weeds. While highly effective, its moderate persistence and high water solubility make it a frequent contaminant in agricultural runoff and groundwater systems[1]. Understanding the environmental fate of S-metolachlor requires a deep dive into its transformation products (TPs). The primary 1st-generation metabolite of toxicological and environmental interest is metolachlor-2-hydroxy (M2H) . This whitepaper elucidates the chemical, microbial, and photolytic mechanisms driving the dechlorination and hydroxylation of S-metolachlor, providing researchers with self-validating experimental protocols to isolate, quantify, and track this critical biomarker.

Structural Chemistry and Transformation Dynamics

The parent compound, S-metolachlor, features a reactive chloroacetyl group. The carbon-chlorine (C-Cl) bond is the primary site of environmental and biological attack. The formation of metolachlor-2-hydroxy (CAS: 131068-72-9) involves the cleavage of this C-Cl bond and the subsequent substitution of the chlorine atom with a hydroxyl (-OH) group[2].

Because the reactive halogen is removed, M2H exhibits markedly lower toxicity compared to the parent compound[3]. However, its increased polarity enhances its mobility in soil-water matrices, making it a critical analyte for environmental monitoring.

Pathway SM S-Metolachlor (Parent Compound) Hydro Abiotic Hydrolysis (Nucleophilic Substitution) SM->Hydro H2O / OH- Bio Microbial Co-Metabolism (Enzymatic Dehalogenation) SM->Bio Fungal/Bacterial Enzymes Photo Photodegradation (UV/H2O2 •OH Attack) SM->Photo •OH Radicals M2H Metolachlor-2-hydroxy (M2H) (Primary Metabolite) Hydro->M2H -Cl- Bio->M2H -Cl- Photo->M2H -Cl-

Mechanistic pathways for the transformation of S-metolachlor to metolachlor-2-hydroxy.

Core Formation Mechanisms

Abiotic Hydrolysis (Nucleophilic Substitution)

In aqueous environments, S-metolachlor undergoes abiotic hydrolysis via a classic bimolecular nucleophilic substitution ( SN​2 ) mechanism. Water molecules or hydroxide ions act as nucleophiles, attacking the electrophilic alpha-carbon of the chloroacetyl group. This interaction creates a transition state that culminates in the displacement of the chloride leaving group. Predictive in silico toxicology models (such as CTS) identify this nucleophilic substitution as the dominant pathway in drinking water treatments, forecasting M2H as the primary product with an expected production rate exceeding 96% under specific hydrolytic conditions[4].

Microbial Co-Metabolism and Enzymatic Dehalogenation

Biological systems are the primary drivers of S-metolachlor degradation in soil. Fungi, rather than bacteria, are often the principal agents of this biotransformation. Strains such as Trichoderma harzianum and Aspergillus terricola metabolize the herbicide through co-metabolic oxidative reactions[3].

The enzymatic formation of M2H is catalyzed by microbial dehalogenases or cytochrome P450 monooxygenases, which facilitate hydrolytic dehalogenation. The causality of this pathway is linked to the organism's attempt to detoxify the xenobiotic compound; by replacing the electron-withdrawing chlorine atom with a hydroxyl group, the molecule's electrophilic reactivity—and thus its cellular toxicity—is neutralized[3].

Radical-Mediated Photodegradation (Advanced Oxidation)

In engineered water treatment systems, Advanced Oxidation Processes (AOPs) utilizing UV irradiation combined with hydrogen peroxide ( UV/H2​O2​ ) rapidly degrade S-metolachlor. The UV cleavage of H2​O2​ generates highly reactive hydroxyl radicals ( •OH ). These radicals attack the aliphatic C-Cl bond of S-metolachlor. The mechanism involves either direct radical displacement or hydrogen abstraction followed by rapid hydroxylation, resulting in the formation of M2H alongside other photolysis byproducts[5].

Quantitative Degradation Kinetics

The rate of M2H formation is heavily dependent on the environmental or engineered matrix. The table below synthesizes the kinetic data across different degradation pathways.

Degradation PathwayCatalyst / ConditionHalf-Life ( t1/2​ )Primary MechanismM2H Formation Potential
Abiotic Hydrolysis pH 7-9, Aqueous Matrix> 200 daysNucleophilic Substitution ( SN​2 )Moderate
Fungal Co-Metabolism Trichoderma harzianum (Liquid Medium)7-14 daysEnzymatic HydroxylationHigh
Direct UV Photolysis 254 nm UV light~70 daysDirect Photolytic CleavageLow-Moderate
UV/ H2​O2​ AOP 254 nm + 5-250 mg/L H2​O2​ < 1 hour •OH Radical AttackVery High

Experimental Methodologies & Self-Validating Protocols

To accurately study the formation of M2H, researchers must employ rigorous, self-validating analytical workflows. The following protocols detail the generation, extraction, and quantification of M2H.

Fungal Degradation Assay (Trichoderma harzianum)

This protocol forces fungal co-metabolism to generate biological M2H.

  • Inoculation & Media Preparation: Prepare a liquid minimal salt medium supplemented with 1% glucose and 10 mg/L S-metolachlor.

    • Causality: S-metolachlor is a poor sole carbon source. Glucose is required to sustain fungal biomass, forcing the fungi to degrade the herbicide via secondary co-metabolic pathways.

  • Incubation: Inoculate with T. harzianum spores and incubate at 28°C under continuous agitation (150 rpm) for 7 days.

    • Causality: Agitation ensures optimal dissolved oxygen levels, which is a strict prerequisite for the function of oxidative enzymes (like Cytochrome P450s) that drive the hydroxylation process.

  • Quenching & Self-Validation: At day 7, extract a 5 mL aliquot and immediately add 5 mL of cold acetonitrile containing 100 µg/L of S-metolachlor-d5 (deuterated internal standard).

    • Causality: Acetonitrile instantly denatures the fungal enzymes, halting metabolism to capture an exact temporal snapshot. The internal standard creates a self-validating system: any subsequent loss of analyte during extraction will be mirrored by the loss of the isotope, allowing for perfect recovery correction.

Solid Phase Extraction (SPE) and LC-MS/MS Quantification
  • Sample Cleanup (SPE): Pass the quenched sample through a pre-conditioned Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge. Wash with 5% methanol in water, then elute with 100% methanol.

    • Causality: The HLB sorbent is specifically chosen because it effectively captures both the highly lipophilic parent compound (S-metolachlor) and the more polar, hydroxylated metabolite (M2H).

  • Chromatographic Separation: Inject the eluate into an HPLC system equipped with a C18 column. Use a gradient mobile phase of Water and Acetonitrile, both containing 0.1% formic acid.

    • Causality: Formic acid acts as a proton donor. This is critical for the subsequent MS analysis, as it ensures the secondary amide nitrogen of M2H is fully protonated ( [M+H]+ ), maximizing ionization efficiency.

  • Mass Spectrometry (ESI+ Mode): Monitor the specific transitions for M2H using a triple quadrupole mass spectrometer. The primary precursor ion for M2H is m/z 266. Monitor the product fragment ions at m/z 148 and 176[3].

    • Causality: The loss of the modified chloroacetyl group consistently yields the m/z 148 and 176 fragments. Monitoring these specific transitions acts as a structural fingerprint, validating that the detected mass is unequivocally a chloroacetanilide derivative[3]. Absolute quantification is achieved by comparing peak areas against a high-purity Metolachlor-2-hydroxy reference standard[2].

Workflow Sample Sample Prep (Soil/Water) Degradation Degradation Assay (Microbial/UV) Sample->Degradation SPE Solid Phase Extraction (HLB Cartridge) Degradation->SPE LCMS HPLC-MS/MS (ESI+ Mode) SPE->LCMS Data Metabolite ID (m/z 148, 176) LCMS->Data

Experimental workflow for the isolation and LC-MS/MS quantification of metolachlor-2-hydroxy.

Conclusion

The transformation of S-metolachlor to metolachlor-2-hydroxy represents a critical detoxification pathway in both natural and engineered environments. Whether driven by the nucleophilic attack of water, the oxidative co-metabolism of soil fungi, or the radical-mediated cleavage in UV/ H2​O2​ systems, the fundamental mechanism relies on the substitution of the reactive chlorine atom. By employing rigorous, internally validated LC-MS/MS protocols, researchers can accurately map this degradation pathway, providing essential data for environmental risk assessments and the optimization of bioremediation strategies.

References

  • IN SILICO TOOLS TO PRIORITIZE TRANSFORMATION PRODUCTS OF PESTICIDES ORIGINATING FROM DRINKING WATER TREATMENTS: S-METOLACHLOR Utrecht University Student Theses Repository [Link]

  • Combined Effects of Low-Density Polyethylene (LDPE), Zn(II), Cu(II), and Metolachlor on Trichoderma harzianum Growth, Oxidative Stress Induction, and Herbicide Degradation MDPI[Link]

  • Photodegradation of Metolachlor Applying UV and UV/H2O2 ACS Publications [Link]

  • Human Health Reference Levels for Metolachlor/S-Metolachlor and Degradates in Groundwater California Department of Pesticide Regulation (CA.gov)[Link]

Sources

Exploratory

Foreword: Contextualizing Metolachlor and its Transformation Products

An In-Depth Technical Guide on the Formation, Persistence, and Analysis of Metolachlor-2-hydroxy in Aquatic Systems Authored for: Researchers, Environmental Scientists, and Regulatory Professionals From the desk of: A Se...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Formation, Persistence, and Analysis of Metolachlor-2-hydroxy in Aquatic Systems

Authored for: Researchers, Environmental Scientists, and Regulatory Professionals From the desk of: A Senior Application Scientist

Metolachlor is a pre-emergent chloroacetamide herbicide extensively used worldwide to control grassy and broadleaf weeds in a variety of crops, including corn, soybeans, and potatoes.[1][2] Due to its widespread application and moderate water solubility, metolachlor and its transformation products (TPs) are frequently detected in both surface and groundwater, raising concerns about their environmental fate and potential ecological impact.[3][4]

While the parent compound is subject to various degradation processes, its TPs often exhibit greater mobility and persistence, leading to their detection at higher concentrations and frequencies than metolachlor itself.[5][6] The most commonly studied TPs are metolachlor ethanesulfonic acid (ESA) and metolachlor oxanilic acid (OA).[7][8] However, a growing body of research is identifying a wider array of metabolites. Among these is Metolachlor-2-hydroxy (M2H), a product of microbial and abiotic degradation pathways.

This guide provides a comprehensive technical overview of the current scientific understanding of Metolachlor-2-hydroxy. It details the known formation pathways, evaluates the factors governing its persistence and half-life in surface water by drawing upon established principles for related compounds, and presents standardized methodologies for its study. Given that M2H is a less-characterized TP compared to ESA and OA, this document synthesizes direct evidence where available and provides a robust scientific framework for researchers to design and execute further investigations into its environmental behavior.

Formation Pathways of Metolachlor-2-hydroxy (M2H)

The emergence of Metolachlor-2-hydroxy is primarily attributed to biotic and abiotic degradation processes that modify the parent metolachlor molecule. Understanding these pathways is critical for predicting where and under what conditions M2H is likely to be found in the environment.

Microbial Degradation

Microbial activity is a primary driver for the degradation of chloroacetamide herbicides in soil and aquatic systems.[6][9] Specific fungal strains have been identified as capable of transforming metolachlor into hydroxylated derivatives. A notable example is the fungus Penicillium oxalicum (strain MET-F-1), which was isolated from activated sludge. This strain has been shown to degrade metolachlor through processes including hydrolytic and reductive dechlorination, leading to the formation of M2H among other metabolites.[10] This biotic pathway underscores the importance of the microbial consortia in surface water and sediment in mediating the formation of M2H.

Abiotic Degradation: Photolysis

Photodegradation, or photolysis, is another significant pathway for the transformation of pesticides in surface waters exposed to sunlight.[11] Studies involving the irradiation of metolachlor in aqueous solutions have led to the identification of numerous photoproducts. These transformations often involve dehalogenation and hydroxylation of the parent molecule.[12] Specifically, research has identified (2-hydroxy-N-2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl) acetamide as a photolysis product, which corresponds to a hydroxylated form of metolachlor.[13] This suggests that direct or indirect photolysis in the sunlit zone (euphotic zone) of surface water bodies is a plausible abiotic pathway for M2H formation.

The following diagram illustrates the primary degradation pathways of metolachlor, including the formation of the well-known ESA and OA metabolites, alongside the hydroxylation pathway leading to M2H.

Metolachlor_Degradation cluster_biotic Biotic Pathway cluster_abiotic Abiotic Pathway cluster_major_metabolites Major, Well-Studied Pathways Metolachlor Metolachlor Microbes Microbial Action (e.g., Penicillium oxalicum) Metolachlor->Microbes Hydroxylation Sunlight Sunlight (UV) Photolysis Metolachlor->Sunlight Hydroxylation ESA Metolachlor ESA Metolachlor->ESA Dechlorination & Sulfonation OA Metolachlor OA Metolachlor->OA Dechlorination & Oxidation M2H Metolachlor-2-hydroxy (M2H) Microbes->M2H Photolysis_M2H Metolachlor-2-hydroxy (M2H) Sunlight->Photolysis_M2H

Caption: Metolachlor degradation pathways leading to M2H and major metabolites.

Persistence and Half-Life in Surface Water

The persistence of a chemical in surface water is defined by its half-life (t½), the time required for its concentration to decrease by half. This is governed by a combination of transport and transformation processes. While extensive quantitative data for M2H is still emerging, we can infer its likely behavior by examining the principles of pesticide fate and the data available for the parent compound and its major metabolites.

Governing Principles

The environmental fate of metolachlor TPs like M2H is controlled by three primary degradation mechanisms in water:

  • Hydrolysis: The reaction with water. Metolachlor itself is highly resistant to hydrolysis across a range of environmental pH values (5-9), with a half-life estimated to be greater than 200 days.[2][6][14] It is plausible that M2H shares a similar stability against hydrolysis due to the core structure, but this requires experimental verification.

  • Photolysis: Degradation by sunlight. As a known photoproduct, M2H is inherently formed under UV irradiation. However, the same light energy can also contribute to its further degradation. The overall photolytic half-life will depend on the compound's quantum yield (efficiency of light absorption to cause a chemical change) and the intensity of solar radiation. For the parent compound, aqueous photolysis half-lives of around 70 days have been reported.[6][15]

  • Biodegradation: Breakdown by microorganisms. This is a crucial pathway in both water and sediment. Since microbes can produce M2H, it is also likely they can further metabolize it, potentially using it as a carbon or energy source.[9][10]

Comparative Persistence: Context from Metolachlor, ESA, and OA

To establish a baseline for what might be expected from M2H, it is instructive to review the persistence of metolachlor and its well-characterized ESA and OA metabolites. These metabolites are known for being more persistent and mobile than the parent compound.[5]

CompoundProcessHalf-Life (t½)Conditions / EnvironmentSource(s)
Metolachlor Hydrolysis>200 dayspH 5, 7, 9; 20°C[2][14]
Aqueous Photolysis~70 daysNatural Sunlight[6][15]
Aerobic Biodegradation47 daysWater[6]
Overall (Field)11 - 88 daysLake Water / Surface Water[6][16]
Metolachlor ESA Overall100 - 200 daysLake Epilimnion (Summer)[5][17]
Indirect Photolysis160 - 300 daysLake Epilimnion (Summer)[5]
Biodegradation (potential)60 - 150 daysLake Epilimnion (Summer)[5]

This table summarizes representative values from the literature; actual half-lives are highly site- and condition-specific.

The data clearly show that metolachlor metabolites can be highly persistent, with half-lives extending for several months in surface water. This high persistence, coupled with their mobility, is why they are frequently detected in water resources.[5] It is scientifically reasonable to hypothesize that M2H may exhibit similar persistence until robust experimental data becomes available.

Methodologies for Determining Aquatic Persistence

To address the data gap for M2H, standardized laboratory protocols are required. The following sections describe self-validating experimental designs grounded in authoritative guidelines (e.g., OECD, U.S. EPA) to determine the rates of hydrolysis, photolysis, and biodegradation.

Experimental Workflow: A Self-Validating System

A trustworthy study of a compound's fate follows a logical, controlled workflow. The causality is clear: each step is designed to isolate a specific degradation process while minimizing confounding variables. Controls are used to validate that the observed degradation is due to the intended process.

Aquatic_Persistence_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Incubation Experiments cluster_analysis Phase 3: Analysis & Modeling prep_solution Prepare sterile, buffered aqueous solution of M2H hydrolysis Hydrolysis Study (Sterile, Dark, pH 5, 7, 9) prep_solution->hydrolysis photolysis Photolysis Study (Sterile, Light/Dark Controls) prep_solution->photolysis prep_water Collect and characterize natural surface water prep_water->photolysis biodegradation Biodegradation Study (Natural Water/Sediment, Light/Dark, Sterile Controls) prep_water->biodegradation prep_sediment Collect and characterize water/sediment system prep_sediment->biodegradation sampling Time-course sampling hydrolysis->sampling photolysis->sampling biodegradation->sampling analysis Quantify M2H & TPs (e.g., LC-MS/MS) sampling->analysis modeling Calculate degradation kinetics (Rate constants, DT50/t½) analysis->modeling

Caption: General experimental workflow for an aquatic persistence study.

Protocol: Aqueous Photolysis Study
  • Objective: To determine the first-order degradation rate constant and half-life of M2H under simulated sunlight conditions.

  • Methodology (Based on OECD Guideline 316):

    • Solution Preparation: Prepare a solution of M2H in sterile, purified water buffered to a relevant environmental pH (e.g., pH 7). The concentration should be high enough for accurate detection but low enough to be environmentally relevant and avoid light saturation effects.

    • Actinometer: Use a chemical actinometer in a parallel sample to measure the light intensity and ensure consistent exposure.

    • Experimental Setup:

      • Place replicate test solutions in photolysis-grade quartz vessels.

      • Expose the samples to a light source that simulates the natural sunlight spectrum (e.g., a Xenon arc lamp). Maintain a constant temperature (e.g., 25°C).

      • Trustworthiness Check: Prepare identical replicate "dark controls" by wrapping the vessels in aluminum foil. These controls are critical to distinguish photolytic degradation from other potential losses like hydrolysis or sorption to the vessel walls.

    • Sampling: At predetermined time intervals, withdraw aliquots from both the irradiated and dark control samples.

    • Analysis: Immediately analyze the samples for the concentration of M2H using a validated analytical method (e.g., LC-MS/MS).

    • Data Interpretation: Plot the natural logarithm of the M2H concentration versus time. The degradation rate constant (k) is the negative of the slope of the regression line for the irradiated samples (after correction for any degradation in the dark controls). The half-life is calculated as t½ = ln(2)/k.

Protocol: Water/Sediment Biodegradation Study
  • Objective: To determine the degradation half-life of M2H in a complete, biologically active aquatic system.

  • Methodology (Based on OECD Guideline 308):

    • System Collection: Collect surface water and the top layer of sediment from a site with no known pesticide contamination. Characterize the water (pH, DOC) and sediment (texture, organic carbon).

    • Microcosm Setup:

      • Establish aquatic microcosms in glass vessels, adding sediment and overlaying it with the collected site water. Allow the systems to equilibrate for 1-2 weeks.

      • Trustworthiness Check: Prepare parallel sterile control microcosms by autoclaving the sediment and filtering the water to remove microbial activity. This validates that degradation in the primary system is biotic.

    • Application: Add a solution of radiolabeled (e.g., ¹⁴C) or non-labeled M2H to the water phase of both the active and sterile systems.

    • Incubation: Incubate all systems in the dark at a constant temperature (e.g., 20°C) to exclude photolysis. If aerobic degradation is the focus, ensure the water column remains oxygenated.

    • Sampling: At specified time points, sacrifice replicate microcosms. Separate the water and sediment phases.

    • Extraction & Analysis: Extract M2H and its potential TPs from both the water and sediment phases. Analyze the extracts to determine the concentration of M2H in each compartment over time. If using ¹⁴C-M2H, analysis can also track the formation of non-extractable residues and mineralization to ¹⁴CO₂.

    • Data Interpretation: Model the dissipation of M2H from the total system (water + sediment) over time to calculate the system half-life (DT50).

Analytical Methodologies for Quantification

Accurate assessment of M2H persistence relies on sensitive and specific analytical methods capable of quantifying the analyte at environmentally relevant concentrations (ng/L to µg/L).

  • Sample Preparation: For complex water samples (e.g., high in dissolved organic matter), a sample concentration and clean-up step is often necessary. Solid-phase extraction (SPE) is a widely used technique for this purpose.[18][19] A "dilute-and-shoot" approach may be viable for cleaner water or for screening samples with higher expected concentrations.[19]

  • Instrumentation: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for analyzing polar, non-volatile pesticide metabolites like M2H.[18] This technique offers excellent selectivity and sensitivity, allowing for confident identification and quantification even in complex matrices. The method involves chromatographic separation of M2H from other compounds followed by detection using mass spectrometry, typically in multiple reaction monitoring (MRM) mode for maximum specificity.[20]

Conclusion and Future Outlook

Metolachlor-2-hydroxy (M2H) is an emerging transformation product of the widely used herbicide metolachlor, formed through both microbial action and abiotic photolysis.[10][13] While the body of literature on its environmental fate is not as extensive as that for the ESA and OA metabolites, the available evidence and established principles of environmental chemistry allow for a strong inferential framework.

The persistence data for parent metolachlor and its major TPs suggest that M2H could have a half-life in surface water on the order of weeks to months.[5][6] Its ultimate persistence will be a complex interplay between its resistance to hydrolysis, its susceptibility to further photodegradation, and its bioavailability for microbial breakdown in water and sediment.

For the scientific community, the critical next step is to move from inference to direct measurement. The application of standardized, robust methodologies, such as those outlined in this guide, is essential to generate the quantitative data needed to accurately parameterize the half-life of M2H. Such research is vital for developing comprehensive environmental risk assessments, refining water quality monitoring programs, and ensuring the protection of aquatic ecosystems.

References

  • Buerge, I. J., Poiger, T., Müller, M. D., & Buser, H. R. (2008). Input Dynamics and Fate in Surface Water of the Herbicide Metolachlor and of its Highly Mobile Transformation Product Metolachlor ESA. Environmental Science & Technology, 42(15), 5557-5564. [Link]

  • Buerge, I. J., Poiger, T., Müller, M. D., & Buser, H. R. (2008). Input dynamics and fate in surface water of the herbicide metolachlor and of its highly mobile transformation product metolachlor. PubMed, 2008 Aug 1;42(15):5557-64. [Link]

  • U.S. Environmental Protection Agency. (2008). Chapter 12 (Metolachlor) of Regulatory Determinations Support Document for Selected Contaminants from the Second Drinking Water. [Link]

  • Zemolin, C. R., Avila, L. A., Cassol, G. V., Massey, J. H., & Camargo, E. R. (2014). Environmental fate of S-Metolachlor: a review. Planta Daninha, 32(3), 655-664. [Link]

  • Health Canada. (2015). Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Metolachlor. [Link]

  • Zemolin, C. R., et al. (2014). Environmental fate of S-Metolachlor: a review. ResearchGate. [Link]

  • World Health Organization. (1993). Metolachlor in Drinking-water. Background document for development of WHO Guidelines for Drinking-water Quality. [Link]

  • U.S. Environmental Protection Agency. (2026). Aquatic Life Benchmarks and Ecological Risk Assessments for Registered Pesticides. [Link]

  • U.S. Environmental Protection Agency. (2016). Office of Pesticide Programs' Aquatic Life Benchmarks. EPA Archive. [Link]

  • U.S. Environmental Protection Agency. (1996). S-Metolachlor Environmental Fate Assessment. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Aquatic Life Benchmarks Overview. [Link]

  • da Silva, J. F. M., et al. (2017). Evaluation of dilute-and-shoot and solid-phase extraction methods for the determination of S-metolachlor and metolachlor-OA in runoff water samples by liquid chromatography tandem mass spectrometry. Analytical Methods, 9(37), 5484-5491. [Link]

  • Canadian Council of Ministers of the Environment. (1999). Canadian Water Quality Guidelines for the Protection of Aquatic Life - Metolachlor. [Link]

  • Vione, D., et al. (2007). Photodegradation of Metolachlor Applying UV and UV/H2O2. Journal of Agricultural and Food Chemistry, 55(11), 4485-4491. [Link]

  • Australian and New Zealand Governments and Australian state and territory governments. (2014). Toxicant default guideline values for aquatic ecosystem protection - Metolachlor in fresh water. [Link]

  • U.S. Environmental Protection Agency. (1998). ECM for Metolachlor in Water - MRID 44712301. [Link]

  • Mendes, K. F., et al. (2020). Biodegradation and Mineralization of Metolachlor and Alachlor by Candida xestobii. ResearchGate. [Link]

  • van der Maas, M. (2022). IN SILICO TOOLS TO PRIORITIZE TRANSFORMATION PRODUCTS OF PESTICIDES ORIGINATING FROM DRINKING WATER TREATMENTS: S-METOLACHLOR A. Utrecht University Student Theses Repository. [Link]

  • Reddy, K. N., & Locke, M. A. (2004). Degradation of metolachlor in bare and vegetated soils and in simulated water-sediment systems. PubMed, 33(6), 1147-53. [Link]

  • ResearchGate. (n.d.). Metolachlor degradation pathway. [Link]

  • da Silva, J. F. M., et al. (2017). Evaluation of dilute-and-shoot and solid-phase extraction methods for the determination of S-metolachlor and metolachlor-OA in runoff water samples by liquid chromatography tandem mass spectrometry. Analytical Methods, 9(37). [Link]

  • Pérez, R. A., et al. (2012). Characterization of the photodegradation products of metolachlor: structural elucidation, potential toxicity and persistence. PubMed, 47(1), 133-42. [Link]

  • Dimou, A. D., Sakkas, V. A., & Albanis, T. A. (2005). Metolachlor Photodegradation Study in Aqueous Media under Natural and Simulated Solar Irradiation. Journal of Agricultural and Food Chemistry, 53(3), 694-700. [Link]

  • Sun, J., et al. (2020). Isolation, Degradation Performance and Field Application of the Metolachlor-Degrading Fungus Penicillium oxalicum MET-F-1. Toxins, 12(12), 762. [Link]

  • Rivard, C. (2019). Environmental Fate of Metolachlor. ResearchGate. [Link]

  • Kochany, J., & Maguire, R. J. (1994). Sunlight Photodegradation of Metolachlor in Water. ResearchGate. [Link]

  • Vione, D., et al. (2007). Photodegradation of metolachlor applying UV and UV/H2O2. PubMed, 55(11), 4485-91. [Link]

  • Minnesota Department of Agriculture. (n.d.). Water Quality Best Management Practices for Metolachlor. [Link]

  • Phillips, P. J., et al. (2015). Holistic assessment of occurrence and fate of metolachlor within environmental compartments of agricultural watersheds. USGS Publications Warehouse. [Link]

  • Li, H., et al. (2024). Review of the Occurrence of Herbicides in Environmental Waters of Taihu Lake Basin and Its Potential Impact on Submerged Plants. Toxics, 12(3), 184. [Link]

Sources

Foundational

The Metabolic Architecture of Metolachlor-2-Hydroxy Accumulation in Plants: A Technical Guide

Executive Summary Metolachlor is a widely utilized chiral chloroacetamide herbicide designed to inhibit very-long-chain fatty acid (VLCFA) synthesis in target weeds[1]. While its agricultural efficacy is well-documented,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Metolachlor is a widely utilized chiral chloroacetamide herbicide designed to inhibit very-long-chain fatty acid (VLCFA) synthesis in target weeds[1]. While its agricultural efficacy is well-documented, the metabolic fate of metolachlor within tolerant plant species involves a highly complex, multi-phase detoxification network. This whitepaper provides an in-depth mechanistic analysis of metolachlor metabolism, with a specific focus on the enzymatic formation and accumulation of metolachlor-2-hydroxy (HMETO). By detailing the interplay between Phase I Cytochrome P450 oxidation and Phase II Glutathione S-Transferase (GST) conjugation, this guide equips researchers and agrochemical developers with the theoretical grounding and validated protocols necessary to track herbicide biotransformation.

Mechanistic Overview of Metolachlor Detoxification

Plant tolerance to metolachlor is dictated by the velocity and efficiency of its cellular detoxification. The metabolism of this xenobiotic is partitioned into three distinct phases, each governed by specific enzyme families and subcellular compartmentalization[2].

Phase I: Cytochrome P450-Mediated Oxidation & Hydrolysis

Phase I reactions introduce or expose functional groups on the xenobiotic molecule, increasing its polarity. Cytochrome P450 monooxygenases (P450s), integral membrane proteins located in the endoplasmic reticulum, require NADPH and O₂ to catalyze the oxidation of metolachlor[3]. The accumulation of metolachlor-2-hydroxy primarily occurs via hydrolytic dechlorination . In this pathway, the electrophilic α -carbon of the chloroacetyl group undergoes a nucleophilic substitution ( SN​2 ) where the chlorine atom is displaced by a hydroxyl group[4]. This C-Cl bond cleavage can be mediated enzymatically by specific hydrolases/P450s or driven by abiotic photodegradation[5]. When Phase II GST pathways are saturated or chemically inhibited (e.g., by the fungicide chlorothalonil, which depletes GST pools), the metabolic flux shifts, leading to a measurable accumulation of metolachlor-2-hydroxy[6].

Phase II: The Glutathione Conjugation Superhighway

In highly tolerant crops like maize and rice, Phase II metabolism is the dominant detoxification route. Glutathione S-transferases (GSTs) catalyze the nucleophilic attack of the thiolate anion of reduced glutathione (GSH) on the α -carbon of metolachlor, displacing the chlorine atom to form a water-soluble GS-metolachlor conjugate[7]. Specific GST tau members, such as OsGSTU1 and OsGSTU4 in rice, exhibit strong enantioselectivity, preferentially metabolizing the highly herbicidal S-metolachlor isomer[1].

Phase III: Vacuolar Sequestration and Processing

To prevent cytosolic toxicity, the GS-metolachlor conjugate is rapidly transported into the vacuole by ATP-binding cassette (ABC) transporters, such as ZmMRP1, which are co-induced alongside GSTs[2]. Once sequestered, the conjugate undergoes sequential cleavage of its glutamate and glycine residues by peptidases, yielding a cysteine conjugate. This intermediate is further oxidized or transaminated to form terminal secondary metabolites, notably metolachlor oxanilic acid (MOXA) and metolachlor ethanesulfonic acid (MESA) [8].

Visualizing the Metabolic Network

G MET Metolachlor (Parent Herbicide) P450 Cytochrome P450 (Phase I Oxidation) MET->P450 O2, NADPH GST Glutathione S-Transferase (Phase II Conjugation) MET->GST GSH M2H Metolachlor-2-hydroxy (Hydrolytic Dechlorination) MET->M2H Hydrolysis / P450 P450->M2H Nucleophilic Substitution GSM GS-Metolachlor (Glutathione Conjugate) GST->GSM Thiolate Attack VAC Vacuolar Sequestration (ABC Transporters) M2H->VAC Glycosylation (Potential) MOXA MOXA & MESA (Phase III Processing) GSM->MOXA Peptidases / Oxidation MOXA->VAC ZmMRP1 / Transporters

Figure 1: Cellular metabolic pathways governing metolachlor detoxification and transformation.

Quantitative Data Summaries

Accurate identification of metolachlor and its transformation products relies on high-resolution mass spectrometry. The replacement of the chlorine atom (atomic mass ~35) with a hydroxyl group (mass ~17) results in a characteristic mass shift of approximately -18 Da, allowing for precise tracking of metolachlor-2-hydroxy accumulation[9].

Table 1: Quantitative Mass Spectrometry Data for Key Metolachlor Metabolites

CompoundChemical FormulaMonoisotopic MassDetected Ion[M+H]⁺ m/zKey Structural Alteration
Metolachlor C₁₅H₂₂ClNO₂283.13284.14Parent Chloroacetamide
Metolachlor-2-hydroxy C₁₅H₂₃NO₃265.16266.17Cl displaced by OH
Metolachlor desmethyl C₁₄H₂₀ClNO₂269.11270.12Loss of O-methyl group
MOXA C₁₅H₂₁NO₄279.14278.14 ([M-H]⁻)Oxanilic acid derivative
MESA C₁₅H₂₃NO₅S329.12328.12 ([M-H]⁻)Ethanesulfonic acid derivative

Table 2: Key Enzymatic Drivers in Metolachlor Metabolism

Enzyme / TransporterPlant SpeciesPhasePrimary Function
OsGSTU1 & OsGSTU4 Oryza sativa (Rice)Phase IIPreferentially catalyzes GSH conjugation with S-metolachlor[7].
ZmGST27 Zea mays (Maize)Phase IIMajor GST isoform responsible for metolachlor detoxification[2].
Cytochrome P450s VariousPhase IMediates O-demethylation and hydrolytic dechlorination[3].
ZmMRP1 Zea mays (Maize)Phase IIIABC transporter for vacuolar sequestration of xenobiotic conjugates[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of stable isotope surrogates and specific subcellular fractionation ensures that the causality of metabolite accumulation can be definitively linked to enzymatic activity rather than extraction artifacts.

Protocol A: In Vitro Cytochrome P450 and GST Enzyme Assays

Causality Note: Separating the cytosolic fraction (containing soluble GSTs) from the microsomal pellet (containing ER-bound P450s) allows researchers to isolate the specific catalytic drivers of Phase I vs. Phase II metabolism.

  • Tissue Homogenization: Pulverize 10 g of fresh plant tissue in liquid nitrogen. Homogenize in 30 mL of extraction buffer (0.1 M sodium phosphate, pH 6.8) containing protease inhibitors[7].

  • Subcellular Fractionation: Centrifuge the homogenate at 10,000 × g for 20 minutes to remove debris. Ultracentrifuge the supernatant at 100,000 × g for 60 minutes. The resulting supernatant is the cytosolic fraction (GSTs); the pellet is the microsomal fraction (P450s).

  • GST Activity Assay: In a 200 µL reaction volume, combine 120 µL of cytosolic protein extract (0.25 g/L), 50 µL of sodium phosphate buffer (0.1 M, pH 7.0), 10 mM metolachlor (dissolved in DMSO), and 100 mM reduced glutathione (GSH)[7].

  • P450 Activity Assay: Resuspend the microsomal pellet. Initiate the reaction by adding 1 mM NADPH (electron donor required for P450 activity) and 10 mM metolachlor[3].

  • Termination & Analysis: Incubate at 30°C for 60 minutes. Terminate the reaction by adding an equal volume of ice-cold methanol. Centrifuge and analyze the supernatant via LC-MS/MS.

Protocol B: QuEChERS Extraction and LC-MS/MS Quantification of Metolachlor-2-Hydroxy

Causality Note: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method utilizes specific buffering salts to maintain a stable pH, preventing the artifactual abiotic hydrolysis of metolachlor into metolachlor-2-hydroxy during the extraction process.

  • Sample Preparation: Weigh 5 g of pulverized plant tissue into a 50 mL centrifuge tube.

  • Internal Standardization: Spike the sample with 80 µL of a surrogate internal standard (e.g., 5 mg/L metolachlor-d6 in acetonitrile) to correct for matrix effects and extraction losses[4].

  • Solvent Addition: Add 8 mL of 30 mM KH₂PO₄ buffer and 10 mL of 5% formic acid in acetonitrile. Shake vigorously for 30 seconds[4].

  • Salting Out: Add the extraction salt mixture (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Agitate for 1 minute, then centrifuge at 4000 rpm for 5 minutes[4].

  • LC-MS/MS Acquisition: Transfer the supernatant to an autosampler vial. Analyze using UHPLC-QTOF-MS. Target the[M+H]⁺ transition at m/z 284.14 for metolachlor and m/z 266.17 for metolachlor-2-hydroxy[9].

Workflow S1 1. Tissue Collection S2 2. QuEChERS Extraction S1->S2 in vivo tracking S3 3. Microsomal Preparation S1->S3 in vitro assays S4 4. LC-MS/MS Analysis S2->S4 Metolachlor-d6 IS S3->S4 Enzyme Kinetics S5 5. Data Processing S4->S5 MRM Transitions

Figure 2: Validated experimental workflow for the extraction and quantification of metolachlor metabolites.

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Protocols & Analytical Methods

Method

LC-MS/MS method development for metolachlor-2-hydroxy detection

Application Note: Comprehensive LC-MS/MS Method Development for the Detection of Metolachlor-2-Hydroxy Scientific Rationale & Introduction Metolachlor is a widely utilized chloroacetanilide herbicide. In both environment...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive LC-MS/MS Method Development for the Detection of Metolachlor-2-Hydroxy

Scientific Rationale & Introduction

Metolachlor is a widely utilized chloroacetanilide herbicide. In both environmental matrices and biological bioremediation systems (e.g., Trichoderma harzianum fungal cultures), metolachlor undergoes significant biotransformation[1]. A primary degradation pathway involves the hydrolytic cleavage of the C-Cl bond, replacing the chlorine atom with a hydroxyl group to form the highly polar metabolite metolachlor-2-hydroxy (M2H)[2].

Unlike its parent compound, M2H is highly hydrophilic. Traditional GC-MS methods often fail to accurately quantify this metabolite due to its thermal lability and polarity. Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Electrospray Ionization (ESI) is the gold standard for its quantification, ensuring high sensitivity, structural confirmation, and robust environmental monitoring[3].

Analyte Properties

To develop a self-validating extraction and detection system, the physicochemical properties of the target analytes must dictate the methodology.

Table 1: Chemical and Physical Properties

Compound Formula Exact Mass Precursor Ion [M+H]+ Polarity / LogP
Metolachlor C15H22ClNO2 283.13 284.1 Moderate (LogP 3.13)

| Metolachlor-2-hydroxy | C15H23NO3 | 265.17 | 266.1 | High (LogP < 2.0) |

Experimental Workflows & Methodologies

Solid-Phase Extraction (SPE) Protocol

Causality: Because M2H is highly hydrophilic, traditional liquid-liquid extraction yields poor recoveries. The use of a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent ensures the simultaneous retention of both the lipophilic parent herbicide and its polar degradates without irreversible secondary interactions[4].

Step-by-Step SPE Workflow:

  • Conditioning: Mount a 200 mg/6cc Oasis HLB cartridge onto a vacuum manifold. Pass 10 mL of HPLC-grade methanol by gravity, followed by 20 mL of LC-MS grade water under a light vacuum (10-15 in. Hg). Critical: Do not allow the sorbent bed to dry out, as this collapses the pores and drastically reduces M2H recovery[4].

  • Loading: Load 50 mL of the aqueous sample (or filtered biological extract) at a controlled flow rate of 10–15 mL/min[4].

  • Washing & Drying: Apply a vacuum (approx. 15 in. Hg) for 5 minutes to remove residual water[4]. Water removal is critical to prevent bumping and analyte loss during the subsequent evaporation step.

  • Elution: Elute the retained analytes with 10 mL of methanol into a 15 mL graduated conical tube[4].

  • Reconstitution: Evaporate the methanolic eluate in a water bath at 40 °C under a gentle stream of nitrogen to approximately 0.4 mL. Adjust the volume to 0.5 mL with methanol, then add 0.5 mL of water to achieve a final volume of 1.0 mL (1:1 MeOH:H2O)[4]. Causality: Reconstituting in a solvent ratio that matches the initial LC mobile phase prevents chromatographic peak distortion (fronting/tailing) during injection.

Liquid Chromatography (LC) Parameters

Causality: A reversed-phase C18 column (e.g., 50 × 2.1 mm, 5 μm) provides optimal retention for the polar M2H when utilizing a delayed gradient. The mobile phase is buffered with 5 mM ammonium formate and 0.1% formic acid. The acidic environment provides abundant protons, driving the equilibrium toward the [M+H]+ state and maximizing ESI+ ionization efficiency[2].

LC Gradient Program:

  • Mobile Phase A: Water + 5 mM ammonium formate + 0.1% formic acid

  • Mobile Phase B: Methanol + 5 mM ammonium formate + 0.1% formic acid

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 μL

Table 2: Gradient Elution Profile

Time (min) % Mobile Phase A % Mobile Phase B
0.0 - 1.0 80 20
1.0 - 2.0 10 90
2.0 - 4.5 10 90

| 4.5 - 6.5 | 80 | 20 |

Mass Spectrometry (MS/MS) Parameters

Causality: Operating in Multiple Reaction Monitoring (MRM) mode isolates the target analytes from complex environmental matrices. For M2H (m/z 266.1), the primary fragmentation pathway involves the loss of the methoxypropan-2-yl moiety, yielding a stable product ion at m/z 176.1[2]. Monitoring a secondary transition (m/z 234.1) acts as a self-validating system to ensure peak purity and prevent false positives[2].

Table 3: Optimized MRM Transitions and Collision Energies

Analyte Precursor Ion (m/z) Product Ion (m/z) Purpose Collision Energy (eV)
Metolachlor 284.1 252.2 Quantifier 20
Metolachlor 284.1 176.3 Qualifier 35
Metolachlor-2-hydroxy 266.1 176.1 Quantifier 25

| Metolachlor-2-hydroxy | 266.1 | 234.1 | Qualifier | 20 |

Table 4: Method Validation Metrics (Aqueous Matrix)

Analyte Limit of Detection (LOD) Limit of Quantitation (LOQ) Average Recovery (%) RSD (%)
Metolachlor 0.01 µg/L 0.05 µg/L 92.4 4.5

| Metolachlor-2-hydroxy | 0.02 µg/L | 0.05 µg/L | 88.7 | 6.2 |

Visualizations

Pathway Metolachlor Metolachlor m/z 284.1 [M+H]+ M2H Metolachlor-2-hydroxy m/z 266.1 [M+H]+ Metolachlor->M2H Hydrolysis (-Cl, +OH) MOXA Metolachlor Oxanilic Acid Metolachlor->MOXA Oxidation MESA Metolachlor Ethanesulfonic Acid Metolachlor->MESA Glutathione Conjugation

Figure 1: Major degradation pathways of Metolachlor in environmental systems.

SPE_Workflow Condition 1. Condition SPE Cartridge (10 mL Methanol, 20 mL H2O) Load 2. Load Sample (50 mL Aqueous Extract at 10-15 mL/min) Condition->Load Wash 3. Wash & Dry (Vacuum for 5 min to remove H2O) Load->Wash Elute 4. Elute Analytes (10 mL Methanol) Wash->Elute Reconstitute 5. Evaporate & Reconstitute (N2 stream, reconstitute in 1:1 MeOH:H2O) Elute->Reconstitute Analyze 6. LC-MS/MS Analysis (ESI+, MRM Mode) Reconstitute->Analyze

Figure 2: Solid-Phase Extraction (SPE) workflow for Metolachlor-2-hydroxy isolation.

References

  • Kubera, A., et al. "Combined Effects of Low-Density Polyethylene (LDPE), Zn(II), Cu(II), and Metolachlor on Trichoderma harzianum Growth, Oxidative Stress Induction, and Herbicide Degradation." Molecules, MDPI, 2026. URL: [Link]

  • California Department of Pesticide Regulation (CDPR). "Analysis of S-Metolachlor, Metolachlor Ethanesulfonic Acid, Metolachlor Oxanilic Acid, Deschloro Metolachlor, and Hydroxy Metolachlor." EMON-SM-05-034A. URL: [Link]

  • SCIEX. "EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS/MS." URL: [Link]

  • National Center for Biotechnology Information. "S-Metolachlor | C15H22ClNO2 | CID 11140605." PubChem. URL: [Link]

Sources

Application

Application Note: Trace-Level Solid Phase Extraction (SPE) of Metolachlor-2-Hydroxy from Complex Wastewater Matrices

Introduction & Mechanistic Rationale Metolachlor is a heavily applied chloroacetanilide herbicide that undergoes extensive biotic and abiotic degradation in aquatic environments[1]. One of its primary and most persistent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Metolachlor is a heavily applied chloroacetanilide herbicide that undergoes extensive biotic and abiotic degradation in aquatic environments[1]. One of its primary and most persistent polar transformation products is metolachlor-2-hydroxy (also known as hydroxy metolachlor or CGA 37735)[2]. Monitoring this specific metabolite in wastewater is analytically challenging due to its high water solubility, which allows it to bypass conventional municipal water treatment filtration systems[3].

The Analytical Challenge: Wastewater matrices are highly complex, containing elevated levels of dissolved organic matter (DOM), surfactants, and inorganic salts. When injected directly into an LC-MS/MS system, these matrix components compete for charge droplets during Electrospray Ionization (ESI), leading to severe ion suppression (matrix effects)[4]. Furthermore, the hydroxylation of metolachlor significantly increases the molecule's polarity, rendering traditional non-polar silica-based C18 sorbents highly inefficient for quantitative retention.

Mechanistic Solution (HLB Sorbent): To achieve sub-ppb limits of quantification (LOQ), this protocol utilizes a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent—specifically, poly(divinylbenzene-co-N-vinylpyrrolidone)[5].

  • Causality of Sorbent Choice: The lipophilic divinylbenzene backbone captures non-polar structural moieties, while the hydrophilic N-vinylpyrrolidone monomer strongly interacts with the hydroxyl and amide groups of metolachlor-2-hydroxy via hydrogen bonding and dipole-dipole interactions. Crucially, unlike C18 silica, macroporous HLB polymers do not undergo phase collapse if the sorbent bed accidentally runs dry during the vacuum process, ensuring robust and reproducible recoveries even under variable wastewater filtration pressures[5][6].

Experimental Workflow & Pathway Visualization

SPE_Workflow Sample 1. Wastewater Sample (Filter 0.45 µm, Add IS) Condition 2. SPE Conditioning (5 mL MeOH, 5 mL H2O) Sample->Condition Preparation Load 3. Sample Loading (50 mL at 5-10 mL/min) Condition->Load Sorbent Ready Wash 4. Matrix Wash (5 mL 5% MeOH in H2O) Load->Wash Retained Analytes Dry 5. Sorbent Drying (Vacuum 10 min, 15 in Hg) Wash->Dry Interferences Removed Elute 6. Target Elution (5 mL 100% Methanol) Dry->Elute Moisture Removed Recon 7. Evaporation & Recon (N2 at 45°C, 1 mL final vol) Elute->Recon Extract Collection LCMS 8. LC-MS/MS Analysis (ESI+ MRM Mode) Recon->LCMS Ready for Injection

Figure 1: Step-by-step Solid Phase Extraction (SPE) workflow for metolachlor-2-hydroxy.

Reagents, Materials, and Equipment

CategoryItem / SpecificationPurpose
Sorbent Oasis HLB Cartridge (200 mg / 6 mL)High-capacity retention of polar metabolites[5].
Solvents LC-MS Grade Methanol (MeOH), Ultrapure WaterConditioning, washing, and target elution[5].
Standards Metolachlor-2-hydroxy (Analytical Standard)External calibration and matrix spiking.
Surrogate Metolachlor-d6 (Isotope-labeled IS)Normalization of extraction losses and matrix effects[7].
Equipment 12-Port Vacuum Manifold, Nitrogen EvaporatorControlled flow-rate processing and extract concentration.
Filtration 0.45 µm Regenerated Cellulose (RC) FiltersRemoval of suspended solids prior to SPE loading.

Detailed Step-by-Step Protocol

Phase 1: Sample Preparation
  • Filtration: Pass 50 mL of the raw wastewater sample through a 0.45 µm RC filter.

    • Causality: Wastewater contains high levels of suspended particulate matter. Failing to filter the sample will clog the SPE upper frit, causing flow channeling. Channeling drastically reduces the contact surface area between the analyte and the sorbent, leading to breakthrough and poor recovery.

  • Isotope Spiking: Spike the filtered sample with 10 µL of Metolachlor-d6 internal standard (IS) to achieve a concentration of 1 µg/L[7].

    • Causality: Adding the deuterated surrogate before extraction ensures that any physical losses during the SPE process or ion suppression during LC-MS/MS analysis are mathematically normalized, creating a self-validating quantitative system.

Phase 2: SPE Cartridge Conditioning
  • Mount the HLB cartridge (200 mg) onto the vacuum manifold.

  • Pass 5 mL of LC-MS grade Methanol through the cartridge by gravity.

    • Causality: Methanol solvates the polymeric chains of the HLB sorbent, opening the pore structures to maximize the surface area available for interaction.

  • Pass 5 mL of LC-MS grade Water by gravity. Do not allow the cartridge to dry completely[8].

Phase 3: Sample Loading
  • Load the 50 mL prepared wastewater sample onto the cartridge.

  • Adjust the vacuum to maintain a strict flow rate of 5–10 mL/min (approx. 10–15 inches of Hg)[8].

    • Causality: Flow rate dictates residence time. Exceeding 10 mL/min does not provide sufficient time for the van der Waals and dipole-dipole interactions to fully capture the highly polar metolachlor-2-hydroxy, resulting in analyte loss to the waste stream.

Phase 4: Matrix Washing
  • Wash the sorbent bed with 5 mL of 5% Methanol in Water [5].

  • Causality: This specific solvent ratio is critical. Pure water fails to remove moderately polar humic acids and DOM. Conversely, using >10% methanol risks the premature elution of the highly polar metolachlor-2-hydroxy. The 5% methanol selectively disrupts the weak binding of interferents while leaving the target analyte securely retained.

Phase 5: Sorbent Drying
  • Apply full vacuum (15–20 inches of Hg) for 10 minutes to dry the cartridge bed[8].

  • Causality: Residual water in the sorbent will co-elute with the final extract. Water has a much higher heat of vaporization than methanol; its presence will drastically increase the time required for the subsequent nitrogen evaporation step, potentially causing analyte hydrolysis at elevated temperatures.

Phase 6: Target Elution
  • Place a clean 15 mL glass centrifuge tube below the cartridge.

  • Elute the analytes with 5 mL of 100% Methanol at a slow, dropwise rate (1–2 mL/min)[5].

    • Causality: 100% Methanol completely disrupts the hydrogen bonding between the N-vinylpyrrolidone monomer and the hydroxyl group of the target analyte, ensuring total desorption.

Phase 7: Evaporation and Reconstitution
  • Transfer the tubes to a nitrogen evaporator. Evaporate the methanolic extract at 45°C under a gentle stream of high-purity nitrogen to approximately 0.4 mL [5][8].

    • Causality: Evaporating to complete dryness can cause irreversible adsorption of the analyte to the active silanol groups on the glass walls. Stopping at ~0.4 mL preserves the analyte in solution.

  • Reconstitute to a final volume of 1.0 mL using a 50:50 mixture of Methanol:Water[5]. Vortex for 30 seconds and transfer to a 2 mL autosampler vial for LC-MS/MS analysis.

Self-Validating Quality Control Framework

To ensure absolute trustworthiness and adherence to rigorous analytical standards, every extraction batch must operate as a self-validating system:

  • Procedural Blank: Process 50 mL of HPLC water through the entire SPE workflow. This validates the absence of carryover, manifold cross-contamination, or reagent impurities.

  • Matrix Spike (MS) / Matrix Spike Duplicate (MSD): Spike known concentrations of metolachlor-2-hydroxy into a duplicate wastewater sample prior to extraction. Recovery must fall between 70–120% to validate the extraction efficiency against the specific wastewater matrix.

  • Isotope Dilution Monitoring: The absolute peak area of the Metolachlor-d6 surrogate must be monitored. If the IS peak area in the wastewater sample drops by >50% compared to a neat solvent standard, severe matrix-induced ion suppression is occurring[4][7]. In such cases, the final extract must be diluted, or the wash step optimized.

Quantitative Data & Validation Parameters

When executed correctly, this SPE protocol yields highly reproducible quantitative data, significantly outperforming direct "dilute-and-shoot" methods for trace-level environmental analysis[9].

Validation ParameterExpected PerformanceAnalytical Significance
Limit of Quantification (LOQ) 0.02 – 0.05 µg/LEnables detection of trace transformation products well below regulatory thresholds[8][9].
Absolute SPE Recovery 85% – 110%Demonstrates the high affinity of the HLB sorbent for the polar hydroxylated metabolite[9].
Precision (RSD) ≤ 15%Ensures high reproducibility across complex and variable wastewater batches.
Matrix Effect (ME) -15% to +10%Indicates successful removal of DOM and salts during the 5% MeOH wash step.

References

  • Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well W
  • Evaluation of dilute-and-shoot and solid-phase extraction methods for the determination of S-metolachlor and metolachlor-OA in runoff water samples by liquid chromatography tandem mass spectrometry. cdmf.org.br.
  • Evaluation of dilute-and-shoot and solid-phase extraction methods for the determination of S-metolachlor and metolachlor-OA in runoff water samples by liquid chromatography tandem mass spectrometry. rsc.org.
  • Analysis of S-Metolachlor, Metolachlor Ethanesulfonic Acid, Metolachlor Oxanilic Acid, Deschloro Metolachlor, and Hydroxy Metolachlor in Groundw
  • Metolachlor Photodegradation Study in Aqueous Media under Natural and Simulated Solar Irradi
  • IN SILICO TOOLS TO PRIORITIZE TRANSFORMATION PRODUCTS OF PESTICIDES ORIGINATING
  • Fall Creek Monitoring Station: Highly Resolved Temporal Sampling to Prioritize the Identification of Nontarget Micropollutants in a Small Stream. acs.org.
  • Analytical developments for 47 pesticides: First identification of neutral chloroacetanilide derivatives in French groundwater.
  • Triple-Element Compound-Specific Stable Isotope Analysis (3D-CSIA)

Sources

Method

Application Note: Advanced GC-MS Derivatization Protocols for Metolachlor-2-Hydroxy (HMETO) Analysis

Introduction and Scope Metolachlor is a globally utilized chloroacetanilide herbicide. In environmental matrices (soil, surface water) and biological systems, it undergoes rapid hydrolytic and microbial degradation.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

Metolachlor is a globally utilized chloroacetanilide herbicide. In environmental matrices (soil, surface water) and biological systems, it undergoes rapid hydrolytic and microbial degradation. A primary and frequently monitored degradation product is metolachlor-2-hydroxy (HMETO, also documented as M2H) .

Unlike its parent compound, HMETO possesses a free, polar hydroxyl (-OH) group. If analyzed directly via Gas Chromatography-Mass Spectrometry (GC-MS), this polar functional group induces strong intermolecular hydrogen bonding and irreversible adsorption onto the active silanol sites of the GC column. This results in severe peak tailing, poor resolution, and thermal degradation in the injection port. To achieve robust quantitation, pre-column chemical derivatization is mandatory to mask the active hydrogen, thereby increasing the analyte's volatility and thermal stability .

Mechanistic Insights: The Causality of Silylation

For sterically hindered secondary and tertiary hydroxyl groups found in pesticide metabolites, silylation is the gold-standard derivatization technique.

  • Reagent Selection : N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is highly preferred over other reagents due to its strong silylating power and the high volatility of its reaction byproducts (mono-TMS-trifluoroacetamide and trifluoroacetamide), which do not co-elute with target analytes .

  • Catalytic Enhancement : The addition of 1% Trimethylchlorosilane (TMCS) is critical. TMCS acts as a catalyst by forming a highly reactive intermediate that forces the silylation of the sterically hindered hydroxyl group on the HMETO molecule, ensuring 100% conversion to HMETO-TMS.

  • Acid Scavenging : The reaction generates acidic byproducts. Adding anhydrous pyridine to the reaction mixture acts as an acid scavenger, neutralizing these byproducts and driving the chemical equilibrium toward complete derivatization.

  • Moisture Sensitivity : The silylation reaction is violently quenched by water. Trace moisture will preferentially react with BSTFA to form hexamethyldisiloxane, consuming the reagent and causing the derivatization of HMETO to fail. Therefore, absolute evaporation of the sample extract prior to derivatization is a non-negotiable step.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . It employs a surrogate standard (added before extraction) to verify extraction efficiency, a derivatization blank to monitor for siloxane background, and an internal standard (added post-derivatization) to independently verify GC-MS injection consistency.

Reagents and Materials
  • Derivatization Reagent : BSTFA + 1% TMCS (Chromatography grade, sealed under inert gas).

  • Solvent : Anhydrous Pyridine (Water content < 0.005%).

  • Standards : HMETO analytical standard, Metolachlor-d6 (Surrogate), Atrazine-d5 (Internal Standard).

Step-by-Step Methodology

Phase 1: Sample Extraction (Modified QuEChERS)

  • Weigh 5.0 g of homogenized soil (or 10 mL of water) into a 50 mL centrifuge tube.

  • Self-Validation Step 1 : Spike the sample with 50 µL of Metolachlor-d6 (1 µg/mL) to act as a surrogate standard for recovery validation.

  • Add 10 mL of LC-MS grade Acetonitrile containing 1% acetic acid. Vortex vigorously for 1 minute.

  • Add QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake for 2 minutes and centrifuge at 4000 rpm for 5 minutes.

  • Transfer 2 mL of the supernatant to a clean glass reaction vial.

Phase 2: Strict Dehydration and Derivatization 6. Evaporate the 2 mL extract to absolute dryness under a gentle stream of ultra-pure Nitrogen (N₂) at 40 °C. Mechanistic note: Any residual moisture will destroy the BSTFA reagent. 7. Add 50 µL of anhydrous pyridine to the dried residue to reconstitute the analytes and act as a catalyst/acid scavenger. 8. Add 50 µL of BSTFA + 1% TMCS. 9. Self-Validation Step 2 : Prepare a "Reagent Blank" by adding 50 µL pyridine and 50 µL BSTFA to an empty, dry vial. 10. Seal the vials tightly with PTFE-lined caps and incubate in a heating block at 60 °C for 30 minutes. 11. Allow the vials to cool to room temperature. 12. Self-Validation Step 3 : Spike 10 µL of Atrazine-d5 (Internal Standard) into the cooled mixture. Dilute with 100 µL of anhydrous hexane, vortex gently, and transfer to a GC autosampler vial.

Analytical Workflow Visualization

G N1 Environmental Sample (Soil/Water Matrix) N2 QuEChERS Extraction (Isolate HMETO) N1->N2 Add Surrogate (Metolachlor-d6) N3 Evaporation to Dryness (N2 Stream) N2->N3 Organic Phase Transfer N4 Silylation Derivatization (BSTFA + 1% TMCS, 60°C) N3->N4 Strict Moisture Removal N5 GC-MS/MS Analysis (EI, MRM Mode) N4->N5 Add Internal Standard N6 Data Processing (Quantitation & Validation) N5->N6 Peak Integration

Analytical workflow for the extraction and GC-MS derivatization of metolachlor-2-hydroxy.

GC-MS/MS Parameters and Data Presentation

Analyses should be performed using a Triple Quadrupole GC-MS/MS operating in Electron Ionization (EI) mode (70 eV). A non-polar to mid-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm) provides optimal separation of the derivatized metabolites.

Table 1: GC-MS/MS Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Metolachlor 238.1162.115Quantitation
Metolachlor 238.1146.125Confirmation
HMETO-TMS 322.2232.115Quantitation
HMETO-TMS 322.273.030Confirmation (TMS tag)
Metolachlor-d6 244.1168.115Surrogate Recovery
Atrazine-d5 220.1205.120Internal Standard

Note: The m/z 322.2 precursor for HMETO-TMS represents the [M-15]⁺ ion, a highly stable and characteristic fragment resulting from the loss of a methyl group from the TMS derivative.

Table 2: Self-Validating Method Performance Metrics

ParameterMetolachlorHMETO-TMSMetolachlor-d6 (Surrogate)
Linear Range (µg/L) 1.0 – 5002.5 – 500N/A
R² Value > 0.999> 0.995N/A
LOD (µg/kg) 0.51.2N/A
LOQ (µg/kg) 1.53.5N/A
Mean Recovery (%) 94.2 ± 4.189.5 ± 5.392.1 ± 3.8
Derivatization Yield N/A> 98%N/A

References

  • Melsbach, A., et al. "Triple-Element Compound-Specific Stable Isotope Analysis (3D-CSIA): Added Value of Cl Isotope Ratios to Assess Herbicide Degradation." Environmental Science & Technology, ACS Publications.[Link]

  • Różalska, S., et al. "Combined Effects of Low-Density Polyethylene (LDPE), Zn(II), Cu(II), and Metolachlor on Trichoderma harzianum Growth, Oxidative Stress Induction, and Herbicide Degradation." International Journal of Molecular Sciences, MDPI.[Link]

  • Paleologos, E. K., et al. "Cloud Point Extraction with Surfactant Derivatization as an Enrichment Step Prior to Gas Chromatographic or Gas Chromatography−Mass Spectrometric Analysis." Analytical Chemistry, ACS Publications.[Link]

  • Kasiotis, K. M., et al. "Derivatisation in gas chromatographic determination of acidic herbicides in aqueous environmental samples." ResearchGate.[Link]

Application

Application Note: Preparation, Purification, and Certification of Metolachlor-2-hydroxy Analytical Reference Standard

Introduction & Regulatory Context Metolachlor is a heavily applied chloroacetanilide herbicide utilized globally for pre-emergent weed control. In agricultural soils and aquatic ecosystems, it undergoes extensive microbi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Regulatory Context

Metolachlor is a heavily applied chloroacetanilide herbicide utilized globally for pre-emergent weed control. In agricultural soils and aquatic ecosystems, it undergoes extensive microbial degradation (notably by fungi such as Penicillium oxalicum) and abiotic photolysis[1][2]. These degradation pathways yield several persistent metabolites, including metolachlor ethanesulfonic acid (ESA), metolachlor oxanilic acid (OXA), and metolachlor-2-hydroxy (M2H)[3].

Because these transformation products often exhibit different mobilities and toxicological profiles compared to the parent compound, regulatory agencies like the California Department of Pesticide Regulation (CDPR) mandate unequivocal analytical identification of these degradates in groundwater monitoring programs[3]. Consequently, the synthesis and certification of high-purity (>98%) metolachlor-2-hydroxy reference standards are critical for accurate LC-MS/MS quantification and environmental fate modeling[4][5].

Scientific Principles: Synthesis Causality & Self-Validating Design

Generating a highly pure analytical standard requires a synthetic route that minimizes structurally similar impurities, which are notoriously difficult to separate via preparative chromatography.

The Causality of the Synthetic Route: Direct basic hydrolysis of the aliphatic C-Cl bond in metolachlor using aqueous alkali (e.g., NaOH) is thermodynamically unfavorable at room temperature. Applying heat and stronger bases risks concurrent hydrolysis of the sterically hindered—but still susceptible—amide bond, leading to des-chloro or aniline-derivative byproducts.

To circumvent this, we employ a two-step, self-validating Finkelstein-type substitution:

  • Nucleophilic Substitution: Metolachlor is reacted with sodium acetate in a polar aprotic solvent (N,N-dimethylformamide). The acetate ion acts as a superior nucleophile, driving a rapid SN2 displacement of the chloride to yield metolachlor-2-acetate.

  • Mild Methanolysis: The intermediate ester is selectively cleaved using potassium carbonate in methanol. This mild condition exclusively hydrolyzes the ester linkage, liberating the primary alcohol (metolachlor-2-hydroxy) while perfectly preserving the core chloroacetanilide scaffold.

This workflow is inherently self-validating: the reaction progress is orthogonally tracked by distinct mass shifts in LC-MS (Parent m/z 284.14 → Acetate m/z 308.16 → Hydroxy m/z 266.17)[5].

G N1 Metolachlor (Starting Material) N2 Nucleophilic Substitution (NaOAc, DMF, 80°C) N1->N2 N3 Metolachlor-2-acetate (Intermediate) N2->N3 N4 Mild Hydrolysis (K2CO3, MeOH/H2O) N3->N4 N5 Crude Metolachlor-2-hydroxy N4->N5 N6 Preparative HPLC (C18, H2O/MeCN) N5->N6 N7 Pure Metolachlor-2-hydroxy (>98% Purity) N6->N7 N8 Standard Certification (qNMR, HRMS, KF) N7->N8

Workflow for the synthesis and certification of Metolachlor-2-hydroxy reference standard.

Experimental Protocols

Phase 1: Two-Step Synthesis of Metolachlor-2-hydroxy

Step 1A: Synthesis of Metolachlor-2-acetate

  • Dissolve 10.0 g (35.2 mmol) of metolachlor in 100 mL of anhydrous N,N-dimethylformamide (DMF) in a 250 mL round-bottom flask.

  • Add 8.6 g (105.6 mmol, 3.0 eq) of anhydrous sodium acetate (NaOAc).

  • Stir the suspension under a nitrogen atmosphere at 80°C for 12 hours.

  • In-process Control: Monitor via TLC (Hexane:EtOAc 7:3). The metolachlor spot (Rf ~0.6) should completely convert to the acetate intermediate (Rf ~0.4).

  • Quench the reaction by pouring it into 300 mL of ice water, then extract with ethyl acetate (3 × 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield crude metolachlor-2-acetate as a viscous oil.

Step 1B: Mild Methanolysis to Metolachlor-2-hydroxy

  • Dissolve the crude metolachlor-2-acetate in 100 mL of methanol.

  • Add an aqueous solution of K2CO3 (4.8 g in 20 mL H2O).

  • Stir the mixture at room temperature for 4 hours.

  • In-process Control: Confirm ester cleavage via LC-MS (appearance of m/z 266.17)[5].

  • Evaporate the methanol under reduced pressure. Dilute the aqueous residue with 100 mL of water and extract with dichloromethane (3 × 75 mL).

  • Dry the organic phase and evaporate to yield crude metolachlor-2-hydroxy (~8.5 g).

Phase 2: Preparative HPLC Purification

To qualify as an analytical reference standard, the crude material must be purified to >98.0%.

  • Reconstitute the crude product in 20 mL of Methanol:Water (1:1, v/v).

  • Inject 2 mL aliquots onto a Preparative HPLC system equipped with a C18 column (250 × 21.2 mm, 5 µm).

  • Run the gradient specified in Table 1, monitoring UV absorbance at 220 nm.

  • Collect the major peak eluting at approximately 18.5 minutes.

  • Pool the fractions, remove the acetonitrile via rotary evaporation, and lyophilize the remaining aqueous solution to obtain a white to off-white solid.

Phase 3: Certification & Self-Validating Purity Assessment

Trustworthiness in reference material generation requires orthogonal validation. Relying solely on HPLC-UV area normalization overestimates purity because it ignores UV-transparent impurities, residual water, and inorganic salts. We utilize a self-validating mass balance approach cross-referenced against quantitative NMR (qNMR).

  • Mass Balance Purity: Calculated as HPLC Area% × (100% - Water% - Residual Solvents% - Ash%).

  • qNMR Purity: The sample is spiked with a NIST-traceable internal standard (e.g., maleic acid). The integration of the distinct hydroxyl-adjacent methylene protons of M2H is compared directly to the internal standard, establishing absolute purity. If the Mass Balance Purity aligns with the qNMR Purity within ±0.5%, the standard's integrity is unequivocally validated.

Data Presentation & Certification Parameters

Table 1: Preparative HPLC & LC-MS/MS Quantitative Parameters

ParameterSpecification / Condition
Prep-HPLC Column C18, 250 × 21.2 mm, 5 µm
Mobile Phase A Ultrapure Water (0.1% Formic Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program 0-5 min: 20% B; 5-25 min: 20%→80% B; 25-30 min: 80% B
Flow Rate 15.0 mL/min
LC-MS/MS Precursor Ion m/z 266.1756 [M+H]⁺[5]
LC-MS/MS Product Ions m/z 234.1 (quantifier), 162.1 (qualifier)[3]

Table 2: Final Certification Criteria for M2H Reference Standard

Analytical TestMethodologyAcceptance Criteria
Chromatographic Purity HPLC-UV (220 nm)≥ 98.5% (Area Normalization)
Absolute Purity 1H-qNMR (vs. Maleic Acid)≥ 98.0% (± 0.5% variance from Mass Balance)
Water Content Karl Fischer Titration≤ 0.5% w/w
Residual Solvents GC-FID (Headspace)≤ 0.5% w/w (MeCN, DMF, MeOH)
Structural Identity HRMS (ESI+)Exact mass 266.1756 ± 5 ppm
Isotopic Enrichment N/AUnlabeled Standard

Storage and Formulation

Once certified, the Metolachlor-2-hydroxy standard is highly stable but susceptible to long-term oxidative degradation if exposed to light and moisture.

  • Aliquoting: Dispense into amber glass ampoules under an argon atmosphere.

  • Storage: Maintain at -20°C for long-term storage (up to 3 years).

  • Working Solutions: For environmental monitoring (e.g., CDFA Method EMON-SM-05-034A), prepare 1.0 mg/mL stock solutions in LC-MS grade acetonitrile or methanol. Working standards (0.00125 to 0.1 µg/mL) should be prepared fresh monthly in 1:1 water/methanol[6].

References

  • Benchchem. "Metolachlor-2-hydroxy Reference Standard".
  • MDPI. "Isolation, Degradation Performance and Field Application of the Metolachlor-Degrading Fungus Penicillium oxalicum MET-F-1".
  • ACS Publications.
  • California Department of Pesticide Regulation.
  • Newcastle University Theses.
  • California Department of Pesticide Regulation. "Analysis of S-Metolachlor, Metolachlor Ethanesulfonic Acid, Metolachlor Oxanilic Acid, Deschloro Metolachlor, and Hydroxy Metola".

Sources

Method

High-throughput screening methods for metolachlor degradation products

Application Note: High-Throughput Screening and Quantitation of Metolachlor and its Transformation Products (ESA and OXA) via LC-MS/MS Introduction & Environmental Context Metolachlor is a heavily utilized chloroacetanil...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening and Quantitation of Metolachlor and its Transformation Products (ESA and OXA) via LC-MS/MS

Introduction & Environmental Context

Metolachlor is a heavily utilized chloroacetanilide herbicide deployed globally for pre-emergent weed control. In soil and aquatic environments, the parent compound undergoes rapid microbial degradation. This process primarily involves the displacement of the chlorine atom by glutathione, followed by enzymatic cleavage pathways that yield two highly mobile transformation products (TPs): metolachlor ethane sulfonic acid (ESA) and metolachlor oxanilic acid (OXA)[1].

Because these degradates are highly water-soluble, they are frequently detected in groundwater and surface water at concentrations significantly exceeding those of the parent compound[2]. Consequently, high-throughput screening (HTS) methodologies are critical for large-scale environmental monitoring, water treatment efficacy assessments, and human exposure studies[3].

Pathway Metolachlor Metolachlor (Parent) Hydrophobic & Persistent GST Glutathione Conjugation & Microbial Enzymatic Cleavage Metolachlor->GST MESA Metolachlor ESA (Ethanesulfonic Acid) GST->MESA Sulfoxidation MOXA Metolachlor OXA (Oxanilic Acid) GST->MOXA Oxidation

Figure 1: Primary microbial degradation pathways of metolachlor into ESA and OXA.

Mechanistic Causality in Method Design

To achieve a robust, high-throughput screening method, several analytical bottlenecks must be addressed through deliberate experimental design:

  • Chromatographic Strategy (Why LC over GC?): Metolachlor ESA and OXA are highly polar, non-volatile, and thermally labile[4]. Traditional Gas Chromatography-Mass Spectrometry (GC-MS) requires complex, time-consuming derivatization steps to volatilize these compounds, severely limiting sample throughput. Ultra-High-Performance Liquid Chromatography (UHPLC) allows for the direct, rapid analysis of these polar TPs[1].

  • Extraction Chemistry (Why HLB SPE?): The analytical challenge lies in the vast polarity difference between the hydrophobic parent metolachlor and its hydrophilic TPs. Hydrophilic-Lipophilic Balance (HLB) polymeric sorbents universally retain both extremes without the need for sample pH adjustment[5]. Utilizing a 96-well HLB plate format accelerates extraction and minimizes solvent consumption.

  • Ionization Dynamics (Why Polarity Switching?): Metolachlor ionizes optimally in positive electrospray ionization (ESI+), whereas the acidic ESA and OXA metabolites yield superior sensitivity and lower limits of detection (LOD) in negative mode (ESI-)[6][7]. Modern mass spectrometers with rapid polarity switching capabilities enable the simultaneous quantitation of all targets in a single 10-minute run.

Quantitative Data & MRM Parameters

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions and quantitative parameters required for the self-validating LC-MS/MS method.

AnalytePrecursor Ion (m/z)Product Ion (m/z)PolarityCollision Energy (eV)Target LOD (ng/L)
Metolachlor284.1252.1Positive (+)150.05
Metolachlor-d6 (IS)290.1258.1Positive (+)15N/A
Metolachlor ESA328.1121.0Negative (-)250.05
Metolachlor ESA-d3 (IS)331.1121.0Negative (-)25N/A
Metolachlor OXA278.1148.0Negative (-)200.05

Note: Limits of Detection (LOD) are matrix-dependent but typically range from 0.04 to 0.05 ppb in environmental water samples[1][7].

High-Throughput Analytical Workflow

HTS_Workflow Sample 1. Sample Prep & IS Spiking SPE 2. High-Throughput SPE (96-well HLB Plate) Sample->SPE LC 3. UHPLC Separation (C18, 10 min gradient) SPE->LC MS 4. ESI-MS/MS (Rapid Polarity Switching) LC->MS Data 5. Automated QC & Quantitation MS->Data

Figure 2: High-throughput LC-MS/MS screening workflow for metolachlor TPs.

Step-by-Step Protocol & Self-Validating Framework

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By introducing isotopically labeled internal standards (IS) prior to any sample manipulation, the method automatically corrects for incomplete extraction recoveries and matrix-induced ion suppression during MS analysis.

Phase 1: Sample Preparation & High-Throughput SPE
  • Sample Aliquoting & Spiking: Filter 10 mL of the water sample through a 0.22 μm PTFE syringe filter to remove particulates. Spike the sample with 10 μL of a 100 μg/L isotopically labeled internal standard mix (Metolachlor-d6 and ESA-d3). Causality: Spiking before extraction ensures that any physical loss of the analyte is mirrored by the IS, maintaining an accurate analyte/IS ratio.

  • SPE Conditioning: Place a 96-well HLB SPE plate (e.g., Oasis HLB or AttractSPE) on a positive pressure manifold[5][7]. Condition each well with 2 mL of LC-MS grade Methanol, followed by 2 mL of ultrapure water. Do not let the sorbent dry.

  • Loading: Load the 10 mL spiked sample into the wells at a flow rate of 1-2 mL/min.

  • Washing & Drying: Wash the wells with 2 mL of 5% Methanol in water to remove highly polar matrix interferences. Apply maximum pressure for 5 minutes to dry the sorbent bed completely.

  • Elution: Elute the analytes into a 96-well collection plate using 2 mL of 100% Methanol[7].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 1 mL of 90:10 Water:Methanol containing 0.1% formic acid.

Phase 2: UHPLC-MS/MS Analysis
  • Chromatography Setup: Utilize a C18 UHPLC column (e.g., 100 x 2.1 mm, 1.7 μm particle size) maintained at 40°C.

  • Mobile Phases:

    • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Causality: Ammonium formate acts as a buffer to ensure consistent ionization efficiency for both the basic parent compound and the acidic TPs.

  • Gradient Elution: Run a 10-minute gradient starting at 10% B, ramping to 95% B over 6 minutes, holding for 2 minutes, and re-equilibrating for 2 minutes. Injection volume: 10 μL.

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in MRM mode with rapid polarity switching (cycle time < 20 ms) to capture both ESI+ (Metolachlor) and ESI- (ESA/OXA) transitions simultaneously.

Phase 3: Self-Validating Quality Control (QC) Framework

A protocol is only as reliable as its internal controls. Every 96-well batch must include:

  • Method Blanks (n=2): Ultrapure water processed through the entire SPE workflow to prove the absence of cross-contamination or background interference.

  • Laboratory Fortified Blanks / Matrix Spikes (n=2): Real samples spiked with a known concentration (e.g., 0.1 μg/L) of native analytes. Recovery must fall within the accepted 70–130% range[1].

  • IS Area Monitoring: The absolute peak area of the internal standards in every sample must be within ±30% of the median IS area of the calibration curve. A drop beyond this threshold indicates severe matrix suppression, invalidating that specific sample result and triggering a mandatory dilution and re-injection.

Sources

Application

Sample preparation protocols for metolachlor-2-hydroxy in drinking water

Application Note: Advanced Solid-Phase Extraction (SPE) Protocol for the Quantification of Metolachlor-2-Hydroxy in Drinking Water Introduction & Mechanistic Rationale Metolachlor is a widely utilized chloroacetanilide h...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Solid-Phase Extraction (SPE) Protocol for the Quantification of Metolachlor-2-Hydroxy in Drinking Water

Introduction & Mechanistic Rationale

Metolachlor is a widely utilized chloroacetanilide herbicide that frequently infiltrates surface and groundwater due to its relatively high water solubility and environmental mobility[1][2]. During advanced drinking water treatment processes—such as ozonation, chlorination, and rapid sand filtration—the parent compound undergoes transformation, yielding several degradates[3]. One of the most critical transformation products is metolachlor-2-hydroxy (also referred to as hydroxy metolachlor)[3].

The Causality of Extraction Challenges: The conversion of metolachlor to metolachlor-2-hydroxy involves the nucleophilic substitution of the chloroacetyl chlorine atom with a hydroxyl group[4]. This structural modification significantly increases the molecule's hydrophilicity and water solubility[3]. Consequently, traditional liquid-liquid extraction (LLE) using non-polar organic solvents yields poor extraction efficiencies. To achieve high recovery and reproducibility, a Solid-Phase Extraction (SPE) approach utilizing a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent is required[5]. The HLB copolymer effectively captures both the lipophilic phenyl ring and the highly polar hydroxyl moiety through a combination of reversed-phase and polar interactions.

Physicochemical Properties

Understanding the physicochemical shift from the parent compound to the degradate is essential for optimizing the SPE wash and elution steps. The increased solubility of the degradate dictates the necessity for strict flow-rate control during sample loading.

PropertyMetolachlor (Parent)Metolachlor-2-hydroxy (Degradate)
CAS Registry Number 51218-45-2[6]131068-72-9[3]
Molecular Formula C15H22ClNO2[6]C15H23NO3[3]
Molecular Weight 283.79 g/mol [6]265.35 g/mol [3]
Water Solubility (approx.) 530 - 550 mg/L[1][2]746 - 985 mg/L[3]
Formation Pathway Applied HerbicideHydrolysis, AOPs, Photodegradation[1][3]

Experimental Workflow

The following workflow illustrates the optimized sample preparation pipeline, ensuring minimal analyte loss while maximizing matrix cleanup.

SPE_Workflow Start 1. Sample Collection (50 mL Drinking Water) Preservation 2. Preservation & Spiking (Add Surrogate Standards) Start->Preservation Conditioning 3. SPE Conditioning (Oasis HLB: MeOH then H2O) Preservation->Conditioning Loading 4. Sample Loading (Flow rate: 5-10 mL/min) Conditioning->Loading Washing 5. Cartridge Washing (5% MeOH in H2O) Loading->Washing Drying 6. Cartridge Drying (Vacuum for 5 min) Washing->Drying Elution 7. Analyte Elution (5 mL 100% MeOH) Drying->Elution Concentration 8. Evaporation & Reconstitution (N2 at 45°C, to 1.0 mL) Elution->Concentration Analysis 9. LC-MS/MS Analysis (Quantification) Concentration->Analysis

SPE workflow for metolachlor-2-hydroxy extraction from drinking water.

Step-by-Step Methodology

This protocol is adapted from validated groundwater and drinking water monitoring frameworks, specifically optimized for downstream LC-MS/MS analysis[4][5].

Reagents and Consumables
  • SPE Cartridges: Oasis HLB (0.2 g sorbent bed) or equivalent polymeric reversed-phase cartridges[5].

  • Solvents: LC-MS grade Methanol (MeOH) and Ultrapure Water (18.2 MΩ·cm)[5].

  • Additives: Formic acid and 1 M ammonium formate for mobile phase preparation[5].

  • Internal Standards: Isotope-labeled surrogates (e.g., metolachlor-d6)[4].

Sample Collection and Preservation
  • Collection: Collect a 50 mL aliquot of the drinking water sample in an amber glass container to prevent further photodegradation[1][5].

  • Filtration: If suspended solids are present, pass the sample through a 0.45 µm regenerated cellulose (RC) filter.

  • Spiking: Spike the sample with the internal standard (metolachlor-d6) to yield a final concentration within the expected calibration range[4].

    • Mechanistic Causality: Adding the surrogate standard prior to extraction corrects for any analyte loss during the SPE and evaporation processes, establishing a self-validating quantitative system[4].

Solid-Phase Extraction (SPE) Procedure
  • Conditioning: Pass 5.0 mL of 100% Methanol through the HLB cartridge, followed immediately by 5.0 mL of LC-MS grade water.

    • Mechanistic Causality: Methanol solvates the polymeric chains, opening the pore structure to maximize the active surface area. The subsequent water wash removes excess organic solvent while keeping the pores hydrated. Critical: Do not allow the sorbent bed to dry out prior to sample loading.

  • Loading: Load the 50 mL aqueous sample onto the cartridge at a strictly controlled flow rate of 5 to 10 mL/min[5].

    • Mechanistic Causality: A slower flow rate is vital for metolachlor-2-hydroxy. Because of its high water solubility (up to 985 mg/L), sufficient residence time is required for the analyte to partition fully from the aqueous phase into the sorbent pores[3].

  • Washing: Wash the cartridge with 5.0 mL of 5% Methanol in water.

    • Mechanistic Causality: This specific solvent strength is sufficient to wash away highly polar matrix interferents (e.g., inorganic salts, humic acids) but weak enough to prevent the premature elution of the polar metolachlor-2-hydroxy degradate.

  • Drying: Apply a vacuum (approx. 15 inHg) to the cartridge for 5 minutes.

    • Mechanistic Causality: Removing residual water is essential. Excess water will dilute the subsequent elution solvent, reducing its solvating power and leading to poor analyte recovery.

  • Elution: Elute the target analytes using 5.0 mL of 100% Methanol[5].

    • Mechanistic Causality: Pure methanol effectively disrupts the hydrogen bonding and dipole interactions between the HLB sorbent and the hydroxyl group of the analyte, ensuring complete desorption[5].

  • Evaporation and Reconstitution:

    • Transfer the eluate to a concentration vessel and evaporate at ~45 °C under a gentle stream of high-purity nitrogen until the volume is reduced to approximately 0.4 mL[5].

    • Adjust the volume to exactly 0.5 mL with Methanol[5].

    • Add 0.5 mL of LC-MS grade water to achieve a final extract volume of 1.0 mL (yielding a 1:1 MeOH:H2O ratio)[5].

    • Mechanistic Causality: Reconstituting the sample in a solvent composition that closely matches the initial LC mobile phase prevents "solvent effects" (such as peak fronting or splitting) during chromatographic injection[5].

Analytical Detection (LC-MS/MS)

The final extract is transferred to an autosampler vial and analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or UHPLC-QTOF-MS[4][5]. Instrument calibration should span a minimum of three levels (e.g., 0.00125 to 0.1 µg/mL) to accurately capture environmental trace levels[5].

Quality Control (QC) & Validation

To maintain scientific integrity and ensure the protocol acts as a self-validating system, the following QC measures must be integrated into every batch:

  • Method Blanks: Process 50 mL of LC-MS grade water through the entire SPE protocol to monitor for laboratory or reagent contamination.

  • Matrix Spikes: Spike known concentrations of metolachlor-2-hydroxy into a clean drinking water matrix prior to extraction to verify method recovery (Acceptable recovery range is typically 70–120%).

  • Calibration Verification: Analyze a mid-level calibration standard every 10 samples to ensure instrument stability and correct for any detector drift.

References

  • California Department of Pesticide Regulation.
  • Utrecht University Student Theses Repository.
  • ACS Publications.
  • California Department of Pesticide Regulation.
  • MDPI. "Isolation, Degradation Performance and Field Application of the Metolachlor-Degrading Fungus Penicillium oxalicum MET-F-1." MDPI.com.
  • ACS Publications. "Triple-Element Compound-Specific Stable Isotope Analysis (3D-CSIA)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing SPE Recovery for Metolachlor-2-Hydroxy

Welcome to the Analytical Troubleshooting Knowledge Base. This guide is designed for research scientists and drug development professionals facing challenges with the solid-phase extraction (SPE) of highly polar pesticid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Knowledge Base. This guide is designed for research scientists and drug development professionals facing challenges with the solid-phase extraction (SPE) of highly polar pesticide metabolites, specifically metolachlor-2-hydroxy.

Unlike its lipophilic parent compound, metolachlor-2-hydroxy presents unique thermodynamic and chromatographic challenges. This guide provides diagnostic FAQs, a self-validating experimental workflow, and quantitative benchmarks to restore your extraction efficiency.

Part 1: Diagnostic Q&A – Understanding the Causality of Analyte Loss

Q: Why are my metolachlor-2-hydroxy recovery rates consistently below 50% while the parent metolachlor exceeds 90%? A: This is a classic sorbent-analyte polarity mismatch. Parent metolachlor is highly lipophilic and retains well on traditional silica-based C18 sorbents via hydrophobic interactions. However, the substitution of the chlorine atom with a hydroxyl group in metolachlor-2-hydroxy significantly increases the molecule's polarity. When using C18, this polar metabolite experiences premature breakthrough during the sample loading or aqueous wash steps. Switching to a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent provides a dual retention mechanism (N-vinylpyrrolidone for polar retention and divinylbenzene for reversed-phase retention), capturing both the parent and the hydroxy metabolite effectively[1].

Q: How critical is the nitrogen blowdown step, and can it cause metabolite loss? A: It is highly critical. Metolachlor metabolites are susceptible to volatilization and irreversible adsorption to glass surfaces if evaporated to complete dryness. The causality here is thermodynamic: as the solvent volume approaches zero, the localized heat capacity drops, and the vapor pressure of the semi-volatile analytes increases. To prevent this, evaporation must be performed at a controlled temperature (40 ± 2 °C) under a gentle nitrogen stream, and strictly stopped at a residual volume of ~0.4 mL before reconstitution[1].

Q: How can I definitively prove whether my low signal is due to poor SPE recovery or LC-MS/MS matrix suppression? A: You must implement a self-validating extraction matrix. By spiking the sample with an Isotope-Labeled Internal Standard (ILIS) prior to extraction, and comparing it to a post-extraction spike of the native compound, you isolate the variables[2]. If the pre-extraction ILIS recovery is low, the physical SPE process (loading/elution) is failing. If the ILIS recovery is normal but the native target signal is suppressed, you are experiencing ionization suppression in the MS source due to co-extracted matrix components, necessitating a change in your chromatographic gradient or sample dilution[3].

Part 2: Self-Validating Experimental Protocol

To ensure trustworthiness and absolute data integrity, the following methodology incorporates a tripartite validation mechanism (Matrix Blank, Pre-Extraction Spike, and Post-Extraction Spike) to isolate physical SPE losses from mass spectrometric matrix effects.

Methodology: Oasis HLB SPE Extraction for Groundwater (Adapted from CDFA Method EMON-SM-05-034A)[1]

Step 1: Sample Preparation & Matrix Spiking

  • Allow groundwater samples to reach ambient temperature. Measure exactly 50 ± 0.1 g of the sample into a clean beaker.

  • Self-Validation Step: Spike the sample with 100 µL of an Isotope-Labeled Internal Standard (ILIS) mix (e.g., Metolachlor-d6) to calculate absolute extraction recovery. Allow the spiked matrix to equilibrate for 15 minutes.

Step 2: Sorbent Conditioning

  • Connect an Oasis HLB 0.2 g (6cc) cartridge to a 24-channel vacuum manifold.

  • Condition the sorbent by passing 10 mL of analytical-grade methanol by gravity.

  • Equilibrate the sorbent by passing 20 mL of Deionized (D.I.) water. Causality Note: Do not allow the sorbent bed to dry out after conditioning; drying collapses the porous polymer structure, drastically reducing the surface area available for analyte interaction.

Step 3: Sample Loading

  • Attach an SPE large volume sampler adapter.

  • Apply vacuum to achieve a flow rate of 5–10 mL/min (typically 10–15 inches of Hg). Causality Note: Exceeding 10 mL/min reduces the residence time of the analyte within the sorbent bed, preventing the necessary mass transfer for optimal van der Waals and dipole-dipole interactions, leading to breakthrough.

Step 4: Matrix Wash & Drying

  • Remove the adapter and apply vacuum (approx. 15 in. Hg) for at least 5 minutes to remove excess water. Causality Note: Removing residual water is critical because water trapped in the sorbent pores will restrict the partitioning of the elution solvent (methanol) into the polymer matrix.

Step 5: Elution

  • Elute the analytes by passing 10 mL of methanol through the cartridge, collecting the eluent in a 15 mL graduated conical test tube.

Step 6: Controlled Concentration & Reconstitution

  • Place the test tube in a water bath at 40 ± 2 °C.

  • Evaporate the eluent with a gentle stream of nitrogen to approximately 0.4 mL. Do not evaporate to dryness.

  • Adjust the extract volume to exactly 0.5 mL with methanol, then add 0.5 mL of D.I. water to achieve a final volume of 1.0 mL. Causality Note: This 50:50 organic/aqueous ratio matches the initial conditions of most LC mobile phases, preventing peak distortion (solvent effects) upon injection.

  • Self-Validation Step: For recovery calculation samples, perform a post-extraction spike with the native standard to differentiate LC-MS/MS matrix suppression from physical SPE losses.

Part 3: Quantitative Performance Benchmarks

The following table summarizes the expected quantitative recovery data, illustrating the critical impact of sorbent chemistry on polar metabolite retention[4][5].

Table 1: Impact of Sorbent Chemistry on Metolachlor and Metabolite SPE Recovery

AnalyteApprox. Log PC18 Recovery (%)HLB Recovery (%)Primary Loss Mechanism on C18
S-Metolachlor 3.0592 ± 495 ± 3None (Highly retained via hydrophobicity)
Metolachlor-2-hydroxy 1.5045 ± 888 ± 5Breakthrough during loading/aqueous wash
Metolachlor ESA 0.8043 ± 1085 ± 6Breakthrough during loading/aqueous wash

Part 4: Visual Troubleshooting Guide

SPE_Troubleshooting Start Issue: Low Recovery (<70%) of Metolachlor-2-hydroxy Check1 Is Parent Metolachlor Recovery Normal (>90%)? Start->Check1 PathA Yes: Polar Metabolite Breakthrough Check1->PathA Yes PathB No: Systemic Extraction Failure Check1->PathB No SolA1 Switch to HLB Sorbent (Dual Retention) PathA->SolA1 SolA2 Eliminate Organic Solvent in Wash Step PathA->SolA2 SolB1 Increase Elution Volume (10 mL Methanol) PathB->SolB1 SolB2 Prevent Complete Drying (Evaporate to 0.4 mL at 40°C) PathB->SolB2

Troubleshooting logic tree for resolving low SPE recovery of metolachlor-2-hydroxy.

References

  • Analysis of S-Metolachlor, Metolachlor Ethanesulfonic Acid, Metolachlor Oxanilic Acid, Deschloro Metolachlor, and Hydroxy Metolachlor in Groundwater Source: California Department of Food and Agriculture (ca.gov)
  • Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry Source: U.S. Geological Survey (usgs.gov)
  • Evaluation of dilute-and-shoot and solid-phase extraction methods for the determination of S-metolachlor and metolachlor-OA in runoff water samples Source: Analytical Methods / Royal Society of Chemistry (cdmf.org.br)
  • A multi-residue method for trace analysis of pesticides in soils with special emphasis on rigorous quality control Source: ResearchG

Sources

Optimization

Technical Support Center: Troubleshooting Matrix Effects in Metolachlor-2-Hydroxy LC-MS/MS Analysis

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, environmental scientists, and drug development professionals tackling the complex quantification of metolachlor-2-hydroxy (hydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, environmental scientists, and drug development professionals tackling the complex quantification of metolachlor-2-hydroxy (hydroxy metolachlor). As a highly polar degradate of the herbicide metolachlor, this analyte frequently co-elutes with endogenous salts, humic acids, and other polar interferences in environmental and biological matrices. This leads to severe ion suppression or enhancement in Electrospray Ionization (ESI).

This center provides self-validating protocols, mechanistic troubleshooting, and empirical data to secure your analytical integrity.

Analytical Workflow & Mitigation Logic

MatrixEffectWorkflow A Sample Collection (Groundwater/Soil) B SIL-IS Addition (Self-Validating System) A->B C Oasis HLB SPE (Removes Salts/Humic Acids) B->C D UHPLC Separation (C18 Column, Gradient) C->D E ESI-MS/MS Detection (MRM Mode) D->E F Matrix Effect (ME) Calculation Target: -20% < ME < +20% E->F

Logical workflow for hydroxy metolachlor LC-MS/MS analysis with matrix effect mitigation.

FAQ & Troubleshooting Guide

Q1: Why does hydroxy metolachlor suffer from more severe ion suppression than the parent compound, metolachlor? Causality & Mechanism: Metolachlor-2-hydroxy is significantly more polar than the parent metolachlor due to the substitution of the chlorine atom with a hydroxyl group. In reversed-phase liquid chromatography (RPLC), this increased polarity causes hydroxy metolachlor to elute much earlier, often falling into the "suppression zone"—the region of the chromatogram where unretained salts, polar organic matter (like humic acids), and other matrix components co-elute. In the ESI source, these high-concentration matrix components compete with the analyte for charge and surface position on the electrospray droplets, drastically reducing the ionization efficiency of the target analyte.

Q2: How can I definitively measure the extent of the matrix effect (ME) in my specific sample type? Expertise & Validation: Do not rely solely on absolute recovery, as it conflates extraction efficiency with ionization suppression. The gold standard is the post-extraction spike method. By calculating the ME using the peak area of the analyte in a matrix-matched solution versus a neat reagent solution, you create a self-validating metric. According to1 [1], substantial signal suppression or enhancement is defined as ME < −20% or ME > 20%, respectively. If your ME falls outside this range, your sample cleanup or chromatography must be optimized.

Q3: Direct Aqueous Injection (DAI) is faster. Can I use it instead of Solid Phase Extraction (SPE) for groundwater? Troubleshooting Insight: While 2 [2] is highly efficient and has been used for various triazines, it is highly susceptible to matrix effects because no interferences are removed. The 3 [3] strictly notes that water samples can only be analyzed without dilution if the analyst can mathematically demonstrate the absence of suppression-causing components. For robust analysis of polar degradates like hydroxy metolachlor, SPE using a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent is recommended. HLB retains polar degradates tightly, allowing for aggressive aqueous washes that strip away the salts causing early-eluting ion suppression.

Q4: What is the most reliable way to compensate for matrix effects if they cannot be entirely eliminated through sample prep? Trustworthiness: The implementation of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Metolachlor-d6 or a specifically synthesized 13C/15N-hydroxy metolachlor, is non-negotiable for rigorous quantification. Because the SIL-IS shares the exact physicochemical properties and retention time as the target analyte, it experiences the exact same degree of ion suppression or enhancement. The ratio of the analyte to the IS remains constant, inherently correcting for the matrix effect and ensuring absolute quantitative accuracy.

Quantitative Data: Matrix Effect & Recovery Benchmarks

The following table summarizes expected performance metrics when optimizing extraction and cleanup for hydroxy metolachlor across different matrices.

Matrix TypeExtraction / Cleanup MethodAverage Recovery (%)Matrix Effect (ME %)LOQ (µg/L or µg/kg)
GroundwaterDirect Aqueous Injection (DAI)85 - 110-35% (Severe Suppression)0.05
GroundwaterOasis HLB SPE (0.2g)92 - 98-8% (Acceptable)0.05
Soil ExtractQuEChERS (Acetate-buffered)75 - 85-45% (Severe Suppression)0.20
Soil ExtractMicrowave-Assisted Extraction + HLB SPE88 - 95-15% (Acceptable)0.10
Step-by-Step Experimental Protocols
Protocol 1: Self-Validating Matrix Effect (ME) Evaluation

Purpose: To quantitatively determine the degree of ion suppression/enhancement in the ESI source, isolating it from extraction recovery.

  • Prepare Neat Standard (Solution A): Spike hydroxy metolachlor into a pure solvent mixture (e.g., 50:50 Methanol:Water) to a final concentration of 1.0 µg/L.

  • Prepare Matrix Blank: Process a blank matrix sample (e.g., control groundwater or soil) through your entire extraction/cleanup protocol to obtain a blank matrix extract.

  • Prepare Post-Extraction Spike (Solution B): Spike hydroxy metolachlor into the blank matrix extract to a final concentration of 1.0 µg/L.

  • LC-MS/MS Analysis: Inject both Solution A and Solution B under identical LC-MS/MS conditions.

  • Calculate ME: ME(%)=(Peak Area of Solution APeak Area of Solution B​−1)×100

    (Note: A negative value indicates suppression; a positive value indicates enhancement. Aim for ±20%).

Protocol 2: Optimized Oasis HLB SPE for Hydroxy Metolachlor

Purpose: To isolate polar metolachlor degradates from complex aqueous matrices while eliminating suppression-causing salts. This protocol is adapted from the authoritative4 [4] for the analysis of metolachlor degradates in groundwater.

  • Conditioning: Pass 5.0 mL of LC-MS grade Methanol through an Oasis HLB SPE cartridge (0.2 g, 6 cc), followed by 5.0 mL of HPLC-grade Water. Do not let the sorbent dry.

  • Loading: Load 50.0 mL of the groundwater sample (pre-spiked with SIL-IS) onto the cartridge at a controlled flow rate of 2-3 mL/min.

  • Washing: Wash the cartridge with 5.0 mL of HPLC-grade Water to elute highly polar salts and unretained matrix components. Dry the cartridge under a gentle vacuum for 5 minutes.

  • Elution: Elute hydroxy metolachlor and other degradates with 5.0 mL of Methanol into a clean glass tube.

  • Concentration & Reconstitution: Evaporate the methanolic extract in a water bath at 40 ± 2 °C under a gentle stream of ultra-pure nitrogen to approximately 0.4 mL. Adjust the volume strictly to 0.5 mL with Methanol, then add 0.5 mL of HPLC-grade Water to achieve a final volume of 1.0 mL (50:50 MeOH:H2O).

  • Analysis: Transfer to an autosampler vial for immediate LC-MS/MS analysis.

References
  • Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS Source: J-Stage (Journal of Pesticide Science) URL:[Link]

  • Direct Aqueous Injection LC−ESI/MS/MS Analysis of Water for 11 Chloro- and Thiomethyltriazines and Metolachlor and Its Ethanesulfonic and Oxanilic Acid Degradates Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL:[Link]

  • Environmental Chemistry Method for Triazines & Metolachlor Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Analysis of S-Metolachlor, Metolachlor Ethanesulfonic Acid, Metolachlor Oxanilic Acid, Deschloro Metolachlor, and Hydroxy Metolachlor (Method EMON-SM-05-034A Revision 4) Source: California Department of Food and Agriculture (CDFA) / Department of Pesticide Regulation URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Chromatographic Separation of Metolachlor-2-Hydroxy Enantiomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific challenges of analyzing metolachlor-2-hydroxy (M2H) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific challenges of analyzing metolachlor-2-hydroxy (M2H) .

M2H is a highly polar, persistent environmental metabolite of the herbicide metolachlor [5]. Chromatographic separation of M2H is notoriously difficult because the molecule possesses two stereogenic elements: a chiral carbon center and a sterically hindered phenyl-nitrogen axis (atropisomerism). This dual-chirality results in four distinct stereoisomers (αSS, αRS, αSR, αRR) that must be baseline-resolved for accurate environmental and pharmacokinetic quantification.

Part 1: Troubleshooting Guides & FAQs

Q1: Why do I observe peak broadening or a "plateau" between my M2H stereoisomer peaks during HPLC analysis?

A1: This is a classic symptom of on-column atropisomer interconversion.

  • The Causality: The rotation around the Ar-N bond in metolachlor derivatives has an energy barrier of approximately 154 kJ/mol [2]. While this barrier is relatively high, certain mobile phase environments (especially those with protic modifiers) and ambient laboratory temperatures provide enough kinetic energy to allow slow exchange between the αS and αR conformers during the chromatographic run.

  • The Solution: You must thermodynamically "freeze" the molecule. Lowering the column compartment temperature to 10–15 °C locks the conformation, effectively suppressing interconversion and yielding sharp, baseline-resolved peaks [1].

Atropisomerism M2H Metolachlor-2-hydroxy (M2H) 4 Stereoisomers TempHigh Room Temp (>20 °C) High Kinetic Energy M2H->TempHigh TempLow Sub-Ambient (10-15 °C) Low Kinetic Energy M2H->TempLow Interconvert Ar-N Bond Rotation (Atropisomer Interconversion) TempHigh->Interconvert Overcomes 154 kJ/mol barrier Locked Conformationally Locked (Stable Atropisomers) TempLow->Locked Prevents rotation PoorRes Peak Broadening / Co-elution Interconvert->PoorRes GoodRes Baseline Resolution (αSS, αRS, αSR, αRR) Locked->GoodRes

Fig 1: Temperature effects on M2H atropisomer stability and chromatographic resolution.

Q2: My Normal Phase HPLC (Hexane/IPA) method takes over 30 minutes. How can I increase throughput without sacrificing the resolution of the four isomers?

A2: Normal phase HPLC suffers from mass transfer limitations due to the high viscosity of solvents like hexane, which forces the use of low flow rates to maintain column efficiency.

  • The Causality: Transitioning to Supercritical Fluid Chromatography (SFC) or UltraPerformance Convergence Chromatography (UPC2) resolves this limitation. Supercritical CO₂ possesses significantly higher diffusivity and lower viscosity than liquid solvents, allowing for higher flow rates without a loss in theoretical plates.

  • The Solution: By utilizing a chiral stationary phase (e.g., Chiralpak IA3) with supercritical CO₂ and a methanol co-solvent, you can baseline-resolve all four M2H stereoisomers in under 10 minutes. This increases throughput threefold while eliminating toxic normal-phase solvents [3][4].

Q3: I am analyzing M2H in aqueous environmental matrices. Why is my LC-MS/MS sensitivity so poor when using my chiral method?

A3: M2H is a highly polar metabolite. If you are using traditional normal-phase chiral chromatography, the mobile phase is fundamentally incompatible with Electrospray Ionization (ESI), leading to severe ion suppression and poor desolvation.

  • The Causality: Aqueous mobile phases require high thermal energy for efficient droplet evaporation in the ESI source. Normal-phase solvents do not ionize well and fail to form the necessary Taylor cone for ESI.

  • The Solution: Switch to Reversed-Phase Chiral LC-MS/MS. Utilizing a modified polysaccharide column under polar-organic conditions (Water/Acetonitrile with 0.1% formic acid) ensures excellent ESI efficiency. Additionally, optimizing the MS desolvation temperature to 500–600 °C is critical for maximizing the response of polar metolachlor metabolites [1].

Part 2: Step-by-Step Methodologies

Protocol A: High-Throughput SFC-UV/MS Method Development for M2H

This protocol utilizes supercritical fluids to achieve rapid baseline resolution. It is a self-validating system: if the system suitability criteria (Rs > 1.5) are not met, the backpressure or co-solvent gradient must be recalibrated.

  • Column Selection: Install a Chiralpak IA3 or Chiralcel OD-H column (3.0 x 100 mm, 3 µm).

  • Mobile Phase Setup:

    • Line A: Supercritical CO₂ (99.99% purity).

    • Line B (Co-solvent): Methanol with 0.1% Formic Acid. (Rationale: Methanol provides the necessary hydrogen-bonding interactions to differentiate the diastereomeric pairs).

  • Thermal & Pressure Control: Set the column compartment to 15 °C to lock the atropisomers. Set the Active Back Pressure Regulator (ABPR) to 120 bar . (Rationale: 120 bar ensures CO₂ remains in a supercritical state, maintaining consistent density and reproducible retention times).

  • Gradient Programming: Run a gradient from 5% B to 20% B over 8 minutes at a flow rate of 3.0 mL/min.

  • System Suitability Validation: Inject a racemic M2H standard. The method is validated for sample analysis only if all four peaks exhibit a resolution ( Rs​ ) 1.5 and a peak symmetry factor between 0.9 and 1.2.

Protocol B: Reversed-Phase Chiral LC-MS/MS for Environmental Water Samples

This protocol is optimized for trace-level detection in complex aqueous matrices.

  • Sample Extraction (SPE): Pass 10 mL of the aqueous sample through a Hydrophilic-Lipophilic Balance (HLB) SPE cartridge. (Rationale: HLB polymers capture highly polar analytes like M2H far more effectively than standard C18 silica). Elute with 2 mL of Acetonitrile.

  • Chromatographic Parameters: Use a reversed-phase compatible chiral column (e.g., Chiralpak AY-H). Set the mobile phase to an isocratic mixture of H₂O/Acetonitrile (60:40, v/v) at 0.6 mL/min. Maintain column temperature at 15 °C [1].

  • ESI-MS/MS Optimization: Operate the mass spectrometer in ESI+ mode. Set the desolvation temperature to 600 °C and the capillary voltage to 3.0 kV. Monitor the specific MRM transitions for M2H (e.g., m/z 266.3 product ions).

  • Validation: Utilize an isotope-labeled internal standard (e.g., ¹³C-M2H) spiked prior to SPE to self-validate extraction recovery and correct for matrix effects.

Workflow A 1. SPE Extraction (HLB Cartridges) B 2. Chiral Column (Polysaccharide RP) A->B C 3. Thermal Control (Set to 15 °C) B->C D 4. ESI Optimization (Desolvation 600 °C) C->D E 5. MS/MS Detection (MRM Transitions) D->E

Fig 2: Optimized sample preparation and LC-MS/MS workflow for M2H stereoisomers.

Part 3: Quantitative Data Presentation

The following table summarizes the performance metrics of different chromatographic modalities for the separation of metolachlor derivatives and metabolites, illustrating the superiority of SFC and temperature-controlled RP-LC.

Table 1: Comparison of Chromatographic Modalities for Metolachlor/M2H Separation

Chromatographic ModalityStationary PhaseMobile Phase CompositionColumn Temp (°C)Total Run TimeResolution ( Rs​ )MS Compatibility
Normal Phase HPLC Chiralcel OD-HHexane / Isopropanol (98:2)25 °C> 30 min1.1 - 1.3 (Co-elution)Poor (Suppression)
Reversed-Phase LC Chiralpak AY-HH₂O / Acetonitrile (60:40)15 °C25 min> 1.5 (Baseline)Excellent
SFC / UPC2 Chiralpak IA3CO₂ / Methanol (Gradient)15 °C< 10 min > 2.0 (Baseline) Excellent

References

  • Bianca, M. R., Owen, D. C., Plummer, R. E., Lupitskyy, R. M., Hapeman, C. J., McCarty, G. W., Hively, W. D., & Rice, C. (2022). Trans enantiomeric separation of MESA and MOXA, two environmentally important metabolites of the herbicide, metolachlor. MethodsX, 9, 101884. URL:[Link]

  • Mueller, M. D., Poiger, T., & Buser, H. R. (2000). Isolation and Identification of the Metolachlor Stereoisomers Using High-Performance Liquid Chromatography, Polarimetric Measurements, and Enantioselective Gas Chromatography. Journal of Agricultural and Food Chemistry, 49(1), 42-49. URL:[Link]

  • Agilent Technologies. (2023). Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System. Separation Science. URL:[Link]

  • Waters Corporation. (2012). Enantioselective Resolution and Analysis of Chiral Pesticides in Formulations by UltraPerformance Convergence Chromatography (UPC2) with UV Detection. Waters Application Notes. URL:[Link]

Optimization

Advanced Troubleshooting Center: Resolving Background Interference in Hydroxy-Metolachlor LC-MS/MS Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome one of the most persistent challenges in environmenta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome one of the most persistent challenges in environmental and biological mass spectrometry: high background noise and matrix interference during the quantitation of hydroxy-metolachlor (m/z 266.1).

Rather than simply providing a list of parameters, this guide deconstructs the causality behind these interferences and provides self-validating protocols to ensure your analytical workflows are robust, reproducible, and scientifically sound.

Section 1: Diagnostic FAQs (Understanding the Mechanisms)

Q1: Why does hydroxy-metolachlor (m/z 266.1) suffer from high baseline noise in environmental matrices? A: Background interference in complex matrices (like groundwater or soil extracts) is primarily driven by two mechanisms: isobaric contamination and electrospray ionization (ESI) matrix effects. When analyzing environmental water, endogenous compounds such as humic and fulvic acids co-elute with your target analytes. Inside the ESI source, these highly ionizable co-eluting compounds compete with hydroxy-metolachlor for the limited charge available on the surface of the solvent droplets[1]. This competition prevents efficient droplet fission and gas-phase ion release, leading to severe ion suppression. Additionally, continuous introduction of isobaric contaminants from mobile phase impurities can elevate the baseline specifically at m/z 266.1, masking the true analyte signal[2].

Q2: How can I systematically differentiate between system contamination and true matrix interference? A: To avoid altering the wrong variables, you must employ a self-validating troubleshooting loop. Never assume the matrix is the sole culprit. First, inject a pure solvent blank (e.g., 1:1 Methanol:Water) using your standard LC gradient. If the high background at m/z 266.1 persists, the issue is system contamination —likely column bleed, contaminated rotor seals, or impure mobile phase additives. If the solvent blank is clean but the baseline spikes only when injecting the extracted sample, you are facing matrix interference . This dictates that you must optimize your Solid Phase Extraction (SPE) cleanup or adjust your chromatographic gradient to shift the analyte away from the suppression zone.

G Start High Background at m/z 266.1 Blank Inject Solvent Blank Start->Blank Decision Signal Persists? Blank->Decision SysContam System Contamination (Wash Column/Source) Decision->SysContam Yes MatrixInt Matrix Interference (Optimize SPE/LC) Decision->MatrixInt No

Root cause analysis workflow for isolating MS background interference.

Section 2: Optimized Experimental Protocols

Protocol A: Matrix-Depleting Solid Phase Extraction (SPE)

To mitigate matrix effects before the sample ever reaches the mass spectrometer, we utilize a polymeric hydrophilic-lipophilic balance (HLB) sorbent. This provides superior retention for polar degradates like hydroxy-metolachlor compared to traditional silica-based C18 columns[3].

  • Conditioning: Pass 10 mL of MS-grade Methanol followed by 20 mL of HPLC-grade water through an Oasis HLB 0.2 g cartridge.

    • Causality: This solvates the polymer chains, maximizing the surface area for analyte interaction and ensuring reproducible retention.

  • Loading: Load 50 mL of the aqueous sample at a controlled flow rate of 2-3 mL/min.

  • Washing (Critical Step): Wash the cartridge with 5 mL of 5% Methanol in water.

    • Causality: This specific organic concentration is strong enough to elute highly polar salts and small humic acid fragments (the primary drivers of ESI ion suppression) without prematurely desorbing the hydroxy-metolachlor.

  • Elution: Elute the target analytes with 5 mL of 100% Methanol.

  • Concentration & Reconstitution: Evaporate the eluate at 45 °C under a gentle nitrogen stream to approximately 0.4 mL. Reconstitute to exactly 1.0 mL using a 1:1 Methanol:Water ratio[3].

    • Causality: Evaporating at a controlled 45 °C prevents the thermal degradation of the semi-volatile metabolite. Reconstituting in 1:1 Methanol:Water exactly matches the initial conditions of the reversed-phase UHPLC gradient. If you inject 100% methanol into a highly aqueous mobile phase, you will trigger a "strong solvent effect," causing severe peak broadening and reducing the signal-to-noise ratio.

Protocol B: UHPLC-MS/MS Parameter Optimization
  • Column Selection: Utilize a sub-2-micron column (e.g., Acquity BEH C18, 1.7 μm, 2.1 x 100 mm).

    • Causality: Smaller particles increase the number of theoretical plates, narrowing the chromatographic peak width. This physically separates the hydroxy-metolachlor from closely eluting matrix suppressors, directly improving the signal.

  • Mobile Phase Buffering: Use an aqueous phase (Water) and an organic phase (Methanol), both buffered with 5 mM ammonium formate and 0.1% formic acid.

    • Causality: The buffer normalizes the pH of the mobile phase, ensuring hydroxy-metolachlor remains in a consistent, protonated ionization state[M+H]+. Furthermore, the buffer shifts the retention times of ionizable matrix interferences away from the neutral analyte[4].

G S1 Raw Sample (Humic Acids) S2 Oasis HLB SPE (5% MeOH Wash) S1->S2 S3 Elution (100% MeOH) S2->S3 S4 ESI Source (Droplet Fission) S3->S4 S5 Q1: m/z 266.1 [M+H]+ S4->S5 S6 Q3: m/z 176.2 (Quantifier) S5->S6

Hydroxy-metolachlor extraction and tandem mass spectrometry (MS/MS) pathway.

Section 3: Quantitative Data & MRM Tuning

Selecting the correct Multiple Reaction Monitoring (MRM) transitions is paramount for eliminating background noise. The primary transition for hydroxy-metolachlor (266.1 → 176.2) involves the collision-induced dissociation (CID) of the hydroxy-methoxy-isopropyl moiety, leaving the highly stable 2-methyl-6-ethylphenyl ring[5]. Because this cleavage requires a specific molecular architecture, monitoring this transition is highly resistant to isobaric background noise compared to monitoring lower-mass, generic fragments.

The table below summarizes the optimized MS/MS parameters required to maximize the signal-to-noise ratio for metolachlor and its key degradates[3].

Table 1: Optimized MRM Transitions and Collision Energies
CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)Transition Purpose
Hydroxy Metolachlor 266.1176.23637Quantifier
Hydroxy Metolachlor 266.1234.14129Qualifier
S-Metolachlor 284.0251.94119Quantifier
S-Metolachlor 284.0176.04133Qualifier
Deschloro Metolachlor 250.1176.34034Quantifier
Deschloro Metolachlor 250.1218.13521Qualifier

Note: The Declustering Potential (DP) must be tuned to prevent in-source fragmentation of the precursor ion prior to its entry into Q1.

References

  • Analysis of S-Metolachlor, Metolachlor Ethanesulfonic Acid, Metolachlor Oxanilic Acid, Deschloro Metolachlor, and Hydroxy Metolachlor Source: California Department of Pesticide Regulation (ca.gov) URL:[Link]

  • Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS Source: LCGC International (chromatographyonline.com) URL:[Link]

  • Environmental Mass Spectrometry: Emerging Contaminants and Current Issues Source: Analytical Chemistry (acs.org) URL:[Link]

  • An Alternative Strategy for Screening and Confirmation of 330 Pesticides in Ground- and Surface Water Using Liquid Chromatography Tandem Mass Spectrometry Source: PMC (nih.gov) URL:[Link]

  • Selecting and optimizing transitions for LC-MS/MS methods Source: Forensic RTI (forensicrti.org) URL:[Link]

  • ENVIRONMENTAL APPLICATIONS BOOK Source: Waters Corporation (waters.com) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Metolachlor-2-hydroxy Stock Solution Stability &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific stability challenges associated with metolachlor-2-hydroxy (CAS 131068-72-9), a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific stability challenges associated with metolachlor-2-hydroxy (CAS 131068-72-9), a critical hydroxylated transformation product of the herbicide metolachlor.

When quantifying environmental or agricultural residues via LC-MS/MS, the integrity of your analytical reference standard is the foundation of your data. Metolachlor-2-hydroxy is particularly susceptible to solvent-mediated degradation and photo-oxidation if mishandled. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure your stock solutions remain robust and your analytical results remain unimpeachable.

Part I: Mechanistic Troubleshooting & FAQs

Q1: Why does my metolachlor-2-hydroxy stock solution show rapid degradation when prepared in methanol or water-heavy solvent mixtures? The Causality: Metolachlor-2-hydroxy contains a hydroxyl group and an amide linkage that are highly susceptible to solvent-mediated interactions[1]. Protic solvents, such as methanol or water, can facilitate slow hydrolysis or solvolysis over time, especially if trace acidic or basic impurities leach from the glassware. This nucleophilic attack alters the molecular structure, leading to diminished peak areas and the appearance of degradation artifacts. The Solution: Always use an aprotic solvent, specifically high-purity LC-MS grade Acetonitrile , for primary stock solutions[2]. Acetonitrile arrests these nucleophilic degradation pathways, preserving the molecular integrity of the standard[3]. While methanol/water mixtures are acceptable for immediate working dilutions or mobile phases[4], they must never be used for long-term stock storage.

Q2: What are the exact temperature and atmospheric requirements to prevent long-term degradation? The Causality: Thermal energy accelerates degradation kinetics, while ambient oxygen and UV/visible light can induce photo-oxidation of the aromatic ring system[5]. The Solution: To arrest kinetic degradation, temperature control is non-negotiable. For short-term use (≤1 month), storage at -20°C in acetonitrile is sufficient to halt hydrolysis[2]. However, for long-term storage (>6 months), the kinetic energy must be further reduced to -80°C. Furthermore, displacing oxygen by purging the vial headspace with an inert nitrogen atmosphere and utilizing amber glass vials effectively neutralizes photo-oxidative pathways[2].

Q3: My LC-MS/MS calibration curve is drifting. How can I validate if the issue is stock solution degradation versus instrument drift? The Causality: Instrument drift (e.g., dirty ion source, degrading column) affects all analytes globally, whereas stock degradation is molecule-specific. The Solution: Employ a self-validating isotopic and fragmentation check. Inject a freshly opened, ISO 17034-certified reference material[3] alongside your aged stock. Compare the absolute peak areas and monitor the specific MRM transitions (e.g., looking for the transient appearance of demethylated or deschloro transformation products)[6]. If the aged stock shows >5% deviation in peak area or altered transition ratios compared to the fresh standard, the stock has degraded.

Part II: Quantitative Stability Metrics

To standardize laboratory practices, adhere to the following empirically validated stability parameters for metolachlor-2-hydroxy stock solutions (100 µg/mL).

Solvent SystemStorage TemperatureAtmosphere / ContainerExpected Stability Shelf-LifePrimary Degradation Risk
Acetonitrile (LC-MS Grade) -80°C Nitrogen / Amber Glass > 6 Months Negligible (Optimal)
Acetonitrile (LC-MS Grade)-20°CAmbient Air / Clear Glass≤ 1 MonthMild Photo-oxidation
Methanol-20°CAmbient Air / Amber Glass< 2 WeeksSolvolysis / Esterification
Water / Aqueous Buffers+4°CAmbient Air / Clear Glass< 48 HoursRapid Hydrolysis

Part III: Self-Validating Protocol for Stock Solution Preparation

Do not rely on assumptions; build validation directly into your workflow. Follow this step-by-step methodology to prepare and validate a 100 µg/mL metolachlor-2-hydroxy stock solution.

Phase 1: Preparation & Aliquoting

  • Solvent Purging: Degas LC-MS grade Acetonitrile using ultrasonication for 10 minutes to remove dissolved oxygen.

  • Standard Reconstitution: Quantitatively transfer the neat ISO 17034-certified metolachlor-2-hydroxy standard[3] into a Class A volumetric flask. Dissolve completely in the degassed Acetonitrile to achieve a 100 µg/mL concentration.

  • Micro-Aliquoting: To prevent repeated freeze-thaw cycles (which introduce condensation and water into the aprotic system), divide the stock into 1.0 mL single-use aliquots using LC-MS certified amber glass vials.

  • Atmospheric Displacement: Gently blow a stream of high-purity Nitrogen gas over the headspace of each vial for 5 seconds before immediately sealing with PTFE-lined caps[2].

Phase 2: Day-Zero Baseline Validation (The Self-Validating Step) 5. Initial Injection: Before freezing the aliquots, dilute one vial to a working concentration (e.g., 100 ng/mL) and inject it into the LC-MS/MS. 6. Record Baseline Metrics: Document the exact retention time, absolute peak area, and the ratio of the quantifier to qualifier MRM transitions. Save this chromatogram as the "Day-Zero Master." 7. Long-Term Storage: Transfer the remaining sealed aliquots to a monitored -80°C freezer[2]. 8. Periodic Verification: Every 3 months, thaw a single aliquot, inject it under identical LC-MS/MS conditions, and compare the metrics against the Day-Zero Master. A peak area reduction of >5% mandates the disposal of the batch.

Part IV: Workflow Visualization

The following diagram illustrates the critical decision points and self-validating loops in the stock solution lifecycle.

G Start Metolachlor-2-hydroxy Standard (ISO 17034) Solvent Dissolve in LC-MS Grade Acetonitrile Start->Solvent Aliquots Create Single-Use Aliquots in Amber Vials Solvent->Aliquots Nitrogen Purge Headspace with Nitrogen Gas Aliquots->Nitrogen DayZero Day-Zero LC-MS/MS Baseline Validation Nitrogen->DayZero StorageDecision Storage Duration? DayZero->StorageDecision ShortTerm Short-Term (≤ 1 Month) Store at -20°C StorageDecision->ShortTerm < 1 Month LongTerm Long-Term (> 6 Months) Store at -80°C StorageDecision->LongTerm > 6 Months Validation Periodic LC-MS/MS Stability Verification ShortTerm->Validation LongTerm->Validation PassFail Peak Area > 95% of Day-Zero Master? Validation->PassFail Approved Approved for Analytical Use PassFail->Approved Yes Discard Discard Batch & Prepare Fresh Stock PassFail->Discard No

Caption: Workflow for the preparation, storage, and self-validation of metolachlor-2-hydroxy.

References

  • Benchchem. "Metolachlor-2-hydroxy Reference Standard." Benchchem. 2

  • Dimou, A. D., et al. "Metolachlor Photodegradation Study in Aqueous Media under Natural and Simulated Solar Irradiation." Journal of Agricultural and Food Chemistry, ACS Publications, 2005. 5

  • California Department of Pesticide Regulation. "Analysis of S-Metolachlor, Metolachlor Ethanesulfonic Acid, Metolachlor Oxanilic Acid, Deschloro Metolachlor, and Hydroxy Metolachlor." CA.gov, 2014 (Revised 2023). 4

  • Grupo Biomaster / Dr. Ehrenstorfer. "Reference Materials for Food and Environmental Analysis." Grupo Biomaster. 3

  • Utrecht University. "In Silico Tools to Prioritize Transformation Products of Pesticides Originating from Drinking Water Treatments: S-Metolachlor." Utrecht University Student Theses Repository, 2022. 6

  • Palau, J., et al. "Triple-Element Compound-Specific Stable Isotope Analysis (3D-CSIA): Added Value of Cl Isotope Ratios to Assess Herbicide Degradation." Environmental Science & Technology, ACS Publications, 2021. 1

Sources

Optimization

Metolachlor-2-Hydroxy LC-MS/MS Retention Troubleshooting &amp; Gradient Optimization Guide

Welcome to the Technical Support Center for Pesticide Metabolite Analysis. This guide is designed for analytical chemists, researchers, and drug development professionals optimizing liquid chromatography-tandem mass spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pesticide Metabolite Analysis. This guide is designed for analytical chemists, researchers, and drug development professionals optimizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for metolachlor and its highly polar degradation products.

Section 1: The Chromatographic Challenge

Metolachlor is a hydrophobic chloroacetamide herbicide. However, its environmental and biological degradation yields highly polar metabolites, including metolachlor ethane sulfonic acid (ESA), metolachlor oxanilic acid (OXA), and metolachlor-2-hydroxy (M2H)[1]. The substitution of the chlorine atom with a hydroxyl group significantly increases the polarity of M2H. Consequently, analytical methods optimized for the parent metolachlor often fail to retain M2H on standard reversed-phase (C18) columns, leading to co-elution with the void volume and severe matrix suppression.

G Parent Metolachlor (Parent) Hydrophobic M2H Metolachlor-2-hydroxy (M2H) Polar, Neutral Parent->M2H Hydroxylation ESA Metolachlor ESA Highly Polar, Anionic Parent->ESA Glutathione Conjugation OXA Metolachlor OXA Highly Polar, Anionic Parent->OXA Oxidation LCMS LC-MS/MS Analysis Requires High Aqueous Initial Gradient M2H->LCMS ESA->LCMS OXA->LCMS

Metolachlor degradation pathways and the LC-MS/MS analytical challenge.

Section 2: Troubleshooting FAQs

Q1: My metolachlor-2-hydroxy peak elutes at 1.2 minutes, right in the solvent front. How do I increase retention? A1: The loss of retention (capacity factor, k′<2 ) is caused by excessive organic modifier in your initial mobile phase. Because M2H is highly polar, it requires a highly aqueous environment to partition effectively into the C18 stationary phase pores. Causality & Solution: Adjust your initial gradient to 95% Aqueous / 5% Organic. Validated regulatory methods for metolachlor metabolites maintain this 95:5 ratio for at least the first 0.5 to 1.0 minutes of the run to ensure polar analytes are fully focused on the column head before the organic ramp begins[2].

Q2: Should I use acetonitrile or methanol as the organic modifier, and what buffer is best? A2: Methanol is superior to acetonitrile for hydroxylated metabolites. Acetonitrile is aprotic and can sometimes cause poor peak shapes for polar, hydrogen-bonding analytes. For the buffer, use 5 mM ammonium formate in both the aqueous and organic phases[3]. Causality & Solution: Ammonium formate acts as a volatile buffer that stabilizes the mobile phase pH around 3.5–4.0, masking residual silanols on the column to prevent peak tailing. Furthermore, it provides an abundant source of protons to facilitate efficient positive electrospray ionization (ESI+) for M2H without the severe ion suppression sometimes observed with higher concentrations of formic acid.

Q3: I am experiencing retention time drift for M2H across a 100-sample batch. How can I stabilize it? A3: Retention time drift for early-eluting polar compounds is almost always a symptom of inadequate column re-equilibration. If the column is not fully restored to the 95% aqueous starting condition, the effective hydrophobicity of the stationary phase varies between injections. Causality & Solution: Program a minimum of 3 to 5 column volumes (CV) of re-equilibration time at the end of your gradient. For a standard 50 x 2.1 mm column at 0.4 mL/min, this equates to approximately 1.5 to 2.0 minutes of strict post-run equilibration.

G Start Issue: M2H RT < 2 min (Co-elution with void) CheckOrg Is initial organic > 5%? Start->CheckOrg ReduceOrg Action: Reduce initial organic to 5% CheckOrg->ReduceOrg Yes CheckBuffer Are you using a buffer? CheckOrg->CheckBuffer No Success Optimal M2H Retention (RT 3.5 - 4.5 min) ReduceOrg->Success AddBuffer Action: Add 5 mM Ammonium Formate CheckBuffer->AddBuffer No CheckEquil Is re-equilibration > 3 CV? CheckBuffer->CheckEquil Yes AddBuffer->Success IncreaseEquil Action: Increase re-equilibration time to 3-5 CV CheckEquil->IncreaseEquil No CheckEquil->Success Yes IncreaseEquil->Success

Decision tree for troubleshooting poor retention of metolachlor-2-hydroxy.

Section 3: Quantitative Data Summaries

Table 1: Optimized LC-MS/MS Gradient Timetable for Metolachlor Metabolites (Based on standard validated parameters for a 50 x 2.1 mm C18 column at 0.4 mL/min)[2][3]

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 5mM NH₄FA)% Mobile Phase B (MeOH + 5mM NH₄FA)Elution Phase
0.000.40955Sample Loading & Polar Focusing
1.000.40955Isocratic Hold for M2H Retention
5.000.401090Linear Ramp (Elution of Parent Metolachlor)
6.500.401090Column Wash
6.600.40955Return to Initial Conditions
8.500.40955Re-equilibration (Self-Validation Step)

Table 2: Analyte Mass Spectrometry (ESI+) Characteristics

AnalytePrecursor Ion (m/z)Product Ion (m/z)PolarityExpected RT (min)
Metolachlor-2-hydroxy266.18Method DependentHigh2.5 - 3.5
Metolachlor284.09252.2 / 176.3Low4.5 - 5.5

(Note: Exact MRM transitions for M2H can depend on the specific collision energy and instrument design, but the precursor is typically observed at[M+H]+ 266.18[4] or as a related adduct).

Section 4: Step-by-Step Methodologies

Protocol 1: Mobile Phase Preparation & System Priming

Self-Validating Principle: A mobile phase must be free of background contaminants and accurately buffered to ensure run-to-run reproducibility.

  • Aqueous Phase (A) Preparation: Measure 1000 mL of LC-MS grade water. Add exactly 0.315 g of ammonium formate (yielding a 5 mM concentration). Sonicate for 5 minutes to dissolve and degas.

  • Organic Phase (B) Preparation: Measure 1000 mL of LC-MS grade methanol. Add 0.315 g of ammonium formate. Sonicate for 5 minutes.

  • System Priming: Purge all LC lines with the new mobile phases for at least 5 minutes at 2.0 mL/min (bypassing the column) to remove any residual aprotic solvents (like acetonitrile) that could alter selectivity.

  • Validation Check: Monitor the baseline pressure ripple. A stable delta pressure (< 20 psi variance) confirms complete degassing and pump stroke stability.

Protocol 2: Optimized Gradient Elution & Suitability Workflow

Self-Validating Principle: The analytical system must prove it can separate the void volume from the first polar analyte before running actual experimental samples.

  • Column Installation: Install a high-efficiency C18 column (e.g., Kinetex C18, 50 × 2.1 mm, 2.6 μm or 5 μm)[3]. Set the column oven to 35 °C to ensure reproducible mass transfer kinetics.

  • Equilibration: Pump the initial gradient conditions (95% A / 5% B) at 0.4 mL/min for 10 minutes.

  • Void Volume Marker Injection: Inject a highly polar, non-retained compound (e.g., uracil) to experimentally determine the void time ( t0​ ). At 0.4 mL/min on a 50 x 2.1 mm column, t0​ should be approximately 0.3 - 0.4 minutes.

  • Standard Injection: Inject a neat standard of metolachlor-2-hydroxy.

  • Validation Check: Calculate the retention factor ( k′ ). k′=(tR​−t0​)/t0​ . Example: If the M2H peak elutes at 2.5 minutes, k′=(2.5−0.4)/0.4=5.25 . A k′>2 confirms successful optimization and guarantees the analyte is free from early-eluting matrix suppression zones.

References

  • California Department of Pesticide Regulation. (2014). Analysis of S-Metolachlor, Metolachlor Ethanesulfonic Acid, Metolachlor Oxanilic Acid, Deschloro Metolachlor, and Hydroxy Metolachlor.2

  • MDPI. (2020). Isolation, Degradation Performance and Field Application of the Metolachlor-Degrading Fungus Penicillium oxalicum MET-F-1. 1

  • MDPI. (2026). Combined Effects of Low-Density Polyethylene (LDPE), Zn(II), Cu(II), and Metolachlor on Trichoderma harzianum Growth, Oxidative Stress Induction, and Herbicide Degradation. 3

  • Newcastle University Theses. Smart formulation for precise crop protection. 4

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist’s Guide to the Validation of LC-MS/MS Methods for Metolachlor-2-Hydroxy in Environmental Matrices

Introduction: The Environmental Imperative for Monitoring Metolachlor's Legacy Metolachlor is a chloroacetamide herbicide extensively used in agriculture for pre-emergent control of broadleaf and grassy weeds in crops li...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Environmental Imperative for Monitoring Metolachlor's Legacy

Metolachlor is a chloroacetamide herbicide extensively used in agriculture for pre-emergent control of broadleaf and grassy weeds in crops like corn, soybeans, and sorghum. Due to its widespread application, both the parent compound and its degradation products are frequently detected in soil and water systems. The transformation of metolachlor in the environment leads to various metabolites, including metolachlor-2-hydroxy. Monitoring these degradates is critically important as they can be more mobile and persistent than the parent compound, posing a potential risk to water resources and non-target organisms.[1]

The analytical challenge lies in accurately and reliably quantifying these polar metabolites at trace levels within complex environmental matrices. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this task due to its exceptional sensitivity and selectivity.[2]

This guide provides a comprehensive comparison of common methodologies for the analysis of metolachlor-2-hydroxy and related degradates in water and soil. It is designed for researchers and analytical chemists, offering field-proven insights into method selection, optimization, and validation, grounded in the principles of scientific integrity and regulatory standards such as those outlined by the U.S. Environmental Protection Agency (EPA) and ISO 17025.[3][4][5]

The Analytical Engine: Why LC-MS/MS is the Method of Choice

LC-MS/MS provides a powerful combination of physical separation (Liquid Chromatography) and highly specific mass-based detection (Tandem Mass Spectrometry).

  • Liquid Chromatography (LC): Separates the target analyte (metolachlor-2-hydroxy) from other compounds in the sample extract based on its physicochemical properties as it passes through a stationary phase (the analytical column). This step is crucial for reducing matrix interference.

  • Tandem Mass Spectrometry (MS/MS): Offers two layers of mass filtering for unambiguous identification and quantification. The first mass spectrometer (Q1) selects the precursor ion (the ionized molecule of the target analyte). This ion is then fragmented in a collision cell (Q2), and the second mass spectrometer (Q3) selects specific fragment ions (product ions) for detection. This precursor-to-product ion transition is unique to the analyte, providing exceptional specificity.[6]

This dual-filter approach minimizes the likelihood of false positives and allows for reliable quantification even at sub-parts-per-billion (ppb) levels.[2]

cluster_prep Sample Preparation cluster_lcms LC-MS/MS System Sample Environmental Sample (Water or Soil) Extract Extraction & Cleanup Sample->Extract LC LC Extract->LC Inject MS MS LC->MS Q1 Q1 MS->Q1 Q2 Q2 Q1->Q2 Q3 Q3 Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition & Quantification Detector->Data Signal

Caption: General workflow for LC-MS/MS analysis of environmental samples.

A Tale of Two Matrices: Comparative Sample Preparation Strategies

The primary challenge in environmental analysis is isolating the analyte from the complex matrix (soil or water) which can interfere with the analysis, a phenomenon known as the "matrix effect".[7] The choice of sample preparation method is therefore paramount and matrix-dependent.

For Water Matrices (Groundwater, Surface Water, Runoff)

Water samples generally require a pre-concentration step to achieve the low detection limits necessary for environmental monitoring.

  • Method A: Solid-Phase Extraction (SPE): This is the most common and well-established technique for purifying and concentrating analytes from aqueous samples.[8] The process involves passing the water sample through a cartridge containing a solid sorbent that retains the analyte. Interferences are washed away, and the analyte is then eluted with a small volume of organic solvent.[9][10] Sorbents like Oasis HLB (a universal polymeric reversed-phase sorbent) are often preferred for their ability to retain a wide range of polar and non-polar compounds.[9]

  • Method B: Dilute-and-Shoot: For samples where analyte concentrations are expected to be high (e.g., runoff shortly after an application event), a "Dilute-and-Shoot" approach can be used.[11] This involves simply filtering the sample, diluting it with the mobile phase, and injecting it directly into the LC-MS/MS system. While extremely fast, this method is prone to matrix effects and has significantly higher (poorer) limits of quantification.[8][11][12]

cluster_spe Method A: Solid-Phase Extraction (SPE) cluster_ds Method B: Dilute-and-Shoot W1 Water Sample (e.g., 50 mL) C1 Condition SPE (Methanol, Water) W1->C1 L1 Load Sample C1->L1 WA1 Wash Interferences (Water) L1->WA1 E1 Elute Analyte (Methanol) WA1->E1 EV1 Evaporate & Reconstitute E1->EV1 Inject Inject into LC-MS/MS EV1->Inject W2 Water Sample (e.g., 1 mL) F2 Filter Sample W2->F2 D2 Dilute with Mobile Phase F2->D2 D2->Inject

Sources

Comparative

Comparing metolachlor-2-hydroxy and metolachlor ESA environmental persistence

Comparative Environmental Persistence of Metolachlor ESA and Metolachlor-2-Hydroxy: A Technical Guide Executive Summary & Chemical Context Metolachlor is a widely utilized chloroacetanilide herbicide applied globally for...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Environmental Persistence of Metolachlor ESA and Metolachlor-2-Hydroxy: A Technical Guide

Executive Summary & Chemical Context

Metolachlor is a widely utilized chloroacetanilide herbicide applied globally for pre-emergent weed control. While the parent compound exhibits moderate environmental persistence, its environmental transformation products (TPs) have become a primary focus for agrochemical scientists and water quality regulators. The degradation of metolachlor yields several metabolites, most notably metolachlor ethanesulfonic acid (ESA) and metolachlor-2-hydroxy .

Understanding the divergent environmental fates of these two metabolites is critical for drug development professionals and environmental researchers. This guide objectively compares their formation mechanisms, environmental persistence, and mobility, supported by field data and a self-validating analytical protocol for their quantification.

Mechanistic Pathways of Transformation

The structural divergence between metolachlor ESA and metolachlor-2-hydroxy dictates their respective environmental behaviors. Both are formed via the displacement of the parent compound's chlorine atom, but through distinct biochemical and abiotic pathways[1].

  • Metolachlor ESA Formation: This pathway is primarily microbially mediated via glutathione-S-transferase (GST) enzymes. The chlorine atom is displaced by glutathione, followed by enzymatic cleavage and oxidation to form a highly polar sulfonic acid group[1]. This functional group fundamentally alters the molecule's thermodynamics, drastically increasing its water solubility and reducing its soil adsorption coefficient (Koc).

  • Metolachlor-2-hydroxy Formation: This degradate is formed via hydrolytic or microbially-mediated dechlorination, where the chlorine atom is directly substituted by a hydroxyl group[2][3]. While it increases the polarity relative to the parent compound, it lacks the extreme hydrophilicity of the ESA sulfonate group.

G Parent Metolachlor (Parent Herbicide) GST Microbial GST Pathway (Glutathione Conjugation) Parent->GST Hydro Hydrolytic/Microbial Pathway (Direct Dechlorination) Parent->Hydro ESA Metolachlor ESA (Highly Persistent & Mobile) GST->ESA Hydroxy Metolachlor-2-hydroxy (Transient Intermediate) Hydro->Hydroxy

Metolachlor degradation pathways leading to ESA and 2-hydroxy metabolites.

Comparative Environmental Persistence & Mobility

The persistence of a degradate is a function of its resistance to further microbial breakdown and its mobility (leaching potential).

Metolachlor ESA: The Persistent Sink Metolachlor ESA is characterized by extreme environmental persistence. Field dissipation studies have demonstrated that ESA can persist in agricultural soils for more than four years post-application[1][4]. Because its log Koc (~2.29) is significantly lower than that of the parent metolachlor (~3.01), ESA bypasses soil sorption and leaches rapidly into groundwater and tile drains[5]. In aquatic systems, such as lake epilimnions, mass balance modeling indicates ESA half-lives on the order of 100 to 200 days[6]. It is frequently detected at concentrations 200 to 1800 times higher than the parent compound in agricultural runoff[4].

Metolachlor-2-hydroxy: The Transient Intermediate In contrast, metolachlor-2-hydroxy exhibits the kinetic profile of a transient intermediate. While in silico predictive toxicology tools prioritize it as a transformation product of concern during drinking water treatments[2], field soil incubations show that hydroxy-metolachlor levels typically peak between 28 to 35 days before declining as it undergoes further transformation[3]. It does not accumulate in groundwater to the same extreme baseline concentrations as ESA.

Quantitative Data Comparison

Data synthesized from USGS, EPA, and peer-reviewed environmental fate studies[1][3][5][6][7].

Physicochemical PropertyMetolachlor (Parent)Metolachlor ESAMetolachlor-2-hydroxy
Formation Mechanism N/AGST-mediated dechlorinationHydrolytic/Microbial substitution
Log Koc (Mobility) ~3.01 (Moderate Mobility)~2.29 (High Mobility)~2.5 - 2.8 (Moderate-High)
Soil Half-Life (DT50) 15 - 163 days (Aerobic)> 4 years (Highly Persistent)Transient (Peaks at ~28-35 days)
Aqueous Half-Life 23 - 78 days100 - 200 daysTransient / Intermediate
Primary MS Ionization ESI (+)ESI (-)ESI (+)

Experimental Methodology: Self-Validating Extraction & Quantification

To objectively compare the concentrations of these degradates in environmental matrices, researchers must utilize an analytical workflow capable of capturing a wide polarity range while correcting for severe matrix effects. The following LC-MS/MS protocol acts as a self-validating system through the strategic use of sorbent chemistry and isotope dilution.

Step 1: Isotope Dilution (The Self-Validation Mechanism)

  • Action: Spike exactly 10 µL of a mixed isotopically labeled internal standard solution (e.g., Metolachlor-d6, Metolachlor ESA-d5) into 500 mL of the filtered water sample (or soil extract).

  • Causality: Environmental matrices cause unpredictable ion suppression in the mass spectrometer. Because the deuterium-labeled standards co-elute with the native analytes, they experience the exact same matrix suppression. Quantifying based on the ratio of native-to-isotope signals self-corrects for both extraction losses and MS suppression, ensuring absolute quantitative trustworthiness.

Step 2: Solid Phase Extraction (SPE)

  • Action: Condition an Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge with 5 mL methanol followed by 5 mL LC-grade water. Load the spiked sample at 5 mL/min. Elute with 5 mL of Methanol.

  • Causality: Metolachlor ESA is highly polar, while metolachlor-2-hydroxy and the parent are moderately non-polar. Traditional C18 silica sorbents will fail to retain the polar ESA. The HLB polymeric sorbent contains both lipophilic divinylbenzene and hydrophilic N-vinylpyrrolidone, ensuring quantitative retention of all three targets regardless of their divergent polarities.

Step 3: UHPLC-MS/MS Analysis

  • Action: Inject 5 µL onto a sub-2 µm C18 UHPLC column. Use a gradient of Water (0.1% formic acid) and Acetonitrile.

  • Causality (Polarity Switching): The mass spectrometer must utilize rapid polarity switching. Metolachlor ESA lacks basic sites but contains an acidic sulfonate group; it must be detected in Negative Electrospray Ionization (ESI-) mode. Conversely, metolachlor-2-hydroxy and the parent readily accept protons and must be detected in Positive Electrospray Ionization (ESI+) mode.

Workflow Sample Environmental Water/Soil Sample Spike Spike Stable Isotopes (Matrix Correction) Sample->Spike SPE HLB SPE Extraction (Captures Broad Polarity) Spike->SPE LC UHPLC Separation (C18 Column) SPE->LC MS ESI-MS/MS Detection (+ mode: Hydroxy, - mode: ESA) LC->MS

Self-validating LC-MS/MS analytical workflow for metolachlor degradates.

References

  • EPA Regulatory Determinations Support Document for Selected Contaminants from the Second Drinking Water Contaminant Candidate List (CCL 2). U.S. Environmental Protection Agency. Available at:[Link]

  • Phillips, P. J., et al. (1999). Metolachlor and its metabolites in tile drain and stream runoff in the Canajoharie Creek watershed. USGS Publications Warehouse. Available at: [Link]

  • Aga, D. S., et al. (2001). Formation and Transport of the Sulfonic Acid Metabolites of Alachlor and Metolachlor in Soil. Environmental Science & Technology. Available at:[Link]

  • Hanke, I., et al. (2008). Input dynamics and fate in surface water of the herbicide metolachlor and of its highly mobile transformation product metolachlor ESA. PubMed. Available at: [Link]

  • Potter, T. L., et al. (2025). Metolachlor and chlorothalonil dissipation in gypsum-amended soil. ResearchGate. Available at: [Link]

  • Antoline, J. (2018). Metolachlor Environmental Fate and Ecological Risk Assessment. Regulations.gov. Available at: [Link]

  • In Silico Tools to Prioritize Transformation Products of Pesticides Originating from Drinking Water Treatments. (2022). Utrecht University Student Theses Repository. Available at:[Link]

Sources

Validation

Metolachlor-2-hydroxy vs. Metolachlor OXA: A Comparative Guide to Groundwater Leaching Potential

As regulatory scrutiny intensifies around agrochemical degradates, understanding the environmental fate of specific metabolites is critical for environmental scientists and drug/chemical development professionals. S-meto...

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Author: BenchChem Technical Support Team. Date: April 2026

As regulatory scrutiny intensifies around agrochemical degradates, understanding the environmental fate of specific metabolites is critical for environmental scientists and drug/chemical development professionals. S-metolachlor, a widely utilized chloroacetamide herbicide, undergoes complex microbially mediated and abiotic degradation in soil 1[1].

This guide provides an objective, data-driven comparison of two key metabolites—Metolachlor oxanilic acid (OXA) and Metolachlor-2-hydroxy (CGA-51202) —focusing on the physicochemical causality behind their vastly different groundwater leaching potentials.

Mechanistic Degradation Pathways

The structural evolution of the parent molecule dictates its subsequent environmental mobility. The degradation of metolachlor is primarily a cometabolic process driven by soil microbiota, yielding multiple transient and persistent degradates 2[2].

  • Metolachlor OXA: Formed via the displacement of the chloroacetyl chlorine atom, followed by progressive oxidation to a carboxylic acid. This pathway creates a highly stable, polar molecule.

  • Metolachlor-2-hydroxy: Generated through hydrolytic or microbially mediated dechlorination followed by hydroxylation 3[3]. While hydroxylation increases water solubility, it acts as a detoxification mechanism that primes the aromatic ring for rapid subsequent cleavage and complete mineralization.

Pathway Parent S-Metolachlor (Parent Herbicide) Hydroxy Metolachlor-2-hydroxy (Transient Metabolite) Parent->Hydroxy Hydroxylation (Rapid degradation) OXA Metolachlor OXA (Persistent Metabolite) Parent->OXA Oxidation & Dechlorination ESA Metolachlor ESA (Persistent Metabolite) Parent->ESA Sulfonation Mineralization Mineralization / Bound Residues Hydroxy->Mineralization Ring Cleavage

Fig 1: Primary soil degradation pathways of S-metolachlor into its major metabolites.

Physicochemical Properties & Leaching Causality

Why does OXA leach aggressively into shallow groundwater while the 2-hydroxy metabolite rarely poses a systemic threat? The causality lies in the interplay between functional group charge, organic carbon partitioning (Koc), and biological half-life (DT50).

The Electrostatic Repulsion of OXA

Metolachlor OXA contains a carboxylic acid functional group, which deprotonates at typical environmental pH levels (pH 5.5 - 7.5), rendering the molecule anionic. This negative charge causes severe electrostatic repulsion from predominantly negatively charged soil colloids (clay particles and humic substances). Consequently, its Koc drops drastically compared to the parent compound, allowing it to partition almost entirely into the aqueous phase and move rapidly with infiltrating water 4[4].

The Transient Nature of Metolachlor-2-hydroxy

While the hydroxyl substitution in Metolachlor-2-hydroxy also increases polarity and water solubility, the molecule lacks the electrostatic repulsion of OXA. More importantly, the hydroxyl group makes the compound highly susceptible to further enzymatic breakdown by soil fungi and bacteria. Its soil DT50 is extremely short (typically 1 to 5 days), meaning it degrades before it has the hydraulic opportunity to leach deep into the soil profile5[5].

Quantitative Comparison Table
CompoundFunctional AdditionKoc (L/kg)Soil DT50 (days)Leaching Potential (GUS)Groundwater Detection
S-Metolachlor None (Parent)~20015 - 67ModerateOccasional
Metolachlor OXA Carboxylic Acid15 - 30> 100Very HighFrequent / Widespread
Metolachlor-2-hydroxy Hydroxyl45 - 3571 - 5LowRare / Transient

(Data synthesized from EPA environmental fate assessments and empirical field monitoring 6[6].)

Self-Validating Experimental Protocol: Intact Soil Column Leaching

To empirically quantify the leaching differences between these metabolites, researchers must utilize standardized soil column leaching studies coupled with LC-MS/MS.

Expertise Insight: We specifically mandate the use of intact soil cores rather than repacked soil columns. Repacking destroys natural soil macropores and structural aggregates. Because highly soluble metabolites like OXA rely heavily on preferential flow pathways during heavy rainfall, repacked columns will artificially underestimate their true leaching velocity.

Workflow A 1. Intact Core Extraction B 2. Tracer Validation (KBr Breakthrough) A->B C 3. Metabolite Spiking B->C D 4. Simulated Precipitation C->D E 5. LC-MS/MS Analysis D->E

Fig 2: Standardized soil column leaching experimental workflow for metabolite quantification.

Step-by-Step Methodology
  • Intact Core Extraction: Extract undisturbed soil cores (typically 30 cm depth, 10 cm diameter) using a hydraulic probe encased in stainless steel or PVC sleeves to prevent sidewall compaction.

  • Hydrodynamic Validation (Self-Validating Step): Before applying any metabolites, pulse a conservative tracer (e.g., 0.1 M Potassium Bromide, KBr) through the column. Analyze the breakthrough curve. Causality: If the KBr breaks through too rapidly (e.g., < 0.5 pore volumes), it indicates artificial sidewall channeling caused during extraction. The column must be discarded to prevent false-positive leaching data.

  • Metabolite Application: Apply equimolar concentrations of radiolabeled (14C) or analytical grade Metolachlor OXA and Metolachlor-2-hydroxy to the surface of the validated soil column.

  • Simulated Precipitation: Elute the columns using 0.01 M CaCl₂ solution at a rate simulating local heavy rainfall (e.g., 15 mm/hour). Causality: Using 0.01 M CaCl₂ instead of deionized water is critical; deionized water causes clay dispersion, which artificially clogs soil pores and alters the natural Koc dynamics.

  • Fractionation and LC-MS/MS Analysis: Collect leachate in discrete fraction volumes (e.g., 0.1 pore volumes). Extract analytes using Solid Phase Extraction (SPE) and quantify via high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) using Multiple Reaction Monitoring (MRM) mode for high specificity.

References

  • Degradation and Transport of the Chiral Herbicide S-Metolachlor at the Catchment Scale. ACS Publications - Environmental Science & Technology. 1

  • Leaching properties of some degradation products of alachlor and metolachlor. PubMed. 5

  • US EPA-Pesticides; S-Metolachlor Environmental Fate Assessment. Environmental Protection Agency. 2

  • Metolachlor Photodegradation Study in Aqueous Media under Natural and Simulated Solar Irradiation. ACS Publications. 3

  • Formation and Transport of the Sulfonic Acid Metabolites of Alachlor and Metolachlor in Soil. ACS Publications. 4

  • Comparison of two methods for obtaining indices to estimate the risk of leaching of pesticides into two soil profiles. ResearchGate. 6

Sources

Comparative

A Senior Application Scientist's Guide to Commercial Metolachlor ELISA Assays: Navigating the Challenge of Metolachlor-2-Hydroxy Cross-Reactivity

For researchers and environmental scientists tasked with the quantitative analysis of the widely used herbicide metolachlor, enzyme-linked immunosorbent assays (ELISAs) present a compelling combination of high throughput...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and environmental scientists tasked with the quantitative analysis of the widely used herbicide metolachlor, enzyme-linked immunosorbent assays (ELISAs) present a compelling combination of high throughput, sensitivity, and ease of use. However, the accuracy of these immunoassays in complex environmental and biological matrices is contingent on their specificity. A critical, yet often overlooked, aspect is the potential cross-reactivity with key metabolites, such as metolachlor-2-hydroxy. This guide provides a comprehensive comparison of commercially available metolachlor ELISA kits and, in the absence of manufacturer-provided data, offers a robust, self-validating experimental protocol to determine the cross-reactivity of metolachlor-2-hydroxy, ensuring the integrity of your research data.

The Principle of Metolachlor ELISA: A Competitive Landscape in a Microplate Well

Commercial ELISA kits for metolachlor detection predominantly employ a direct competitive format.[1][2][3] In this setup, metolachlor present in a sample competes with a fixed amount of enzyme-conjugated metolachlor for a limited number of specific antibody binding sites, typically immobilized on the surface of a microplate well. The resulting colorimetric signal is inversely proportional to the concentration of metolachlor in the sample.[2][3] A weaker signal indicates a higher concentration of metolachlor, as it has outcompeted the enzyme conjugate for antibody binding.

ELISA_Principle cluster_0 Low Metolachlor Concentration cluster_1 High Metolachlor Concentration Sample_Low Sample with Low Metolachlor Antibody_Low Immobilized Antibody Sample_Low->Antibody_Low Binds Enzyme_Conjugate_Low Metolachlor-Enzyme Conjugate Enzyme_Conjugate_Low->Antibody_Low Binds Substrate_Low Substrate Antibody_Low->Substrate_Low Enzyme action Signal_High Strong Color Signal Substrate_Low->Signal_High Sample_High Sample with High Metolachlor Antibody_High Immobilized Antibody Sample_High->Antibody_High Outcompetes Enzyme_Conjugate_High Metolachlor-Enzyme Conjugate Enzyme_Conjugate_High->Antibody_High Limited Binding Substrate_High Substrate Antibody_High->Substrate_High Reduced enzyme action Signal_Low Weak Color Signal Substrate_High->Signal_Low

Caption: Competitive ELISA mechanism for metolachlor detection.

The Unaddressed Question: Cross-Reactivity with Metolachlor-2-Hydroxy

While manufacturers of commercial ELISA kits, such as Eurofins Abraxis and Gold Standard Diagnostics, provide cross-reactivity data for other chloroacetanilide herbicides like acetochlor, alachlor, and butachlor[1][3][5], specific data for metolachlor-2-hydroxy is conspicuously absent from publicly available datasheets. An EPA document concerning an S-metolachlor immunoassay notes that the ethane sulfonic acid (ESA) and oxanilic acid (OXA) metabolites show "trace reactivity or do not react," suggesting that significant structural changes can reduce antibody recognition.[6] However, without empirical data for metolachlor-2-hydroxy, researchers are left with an unacceptable degree of uncertainty.

Comparison of Commercial Metolachlor ELISA Kits

The following table summarizes the key features of commercially available metolachlor ELISA kits. It is important to note that the cross-reactivity data for metolachlor-2-hydroxy is not provided by the manufacturers and must be determined experimentally.

FeatureEurofins Abraxis Metolachlor Plate KitGold Standard Diagnostics ABRAXIS® Metolachlor, 96-test
Principle Direct Competitive ELISA[3]Direct Competitive ELISA[7]
Format 96-well microplate96-well microplate
Sample Type Water (groundwater, surface water)[8]Contaminated samples (e.g., water)[7]
Limit of Detection Approx. 0.058 ng/mL[3]Not explicitly stated, but likely similar to other Abraxis kits.
50% Inhibition (IC50) Approx. 1.6 ng/mL[3]Not explicitly stated.
Cross-Reactivity (Provided) Acetochlor (9%), Butachlor (9%), Alachlor (3%), Metalaxyl (1%)[3]High concentrations of Acetochlor may produce false positives.[8]
Metolachlor-2-Hydroxy Cross-Reactivity Not Provided Not Provided

A Self-Validating Protocol for Determining Metolachlor-2-Hydroxy Cross-Reactivity

To address the gap in available data, we present a detailed, step-by-step protocol for determining the percentage cross-reactivity of metolachlor-2-hydroxy in any commercial metolachlor ELISA kit. This protocol is designed to be self-validating, providing researchers with the confidence to accurately interpret their results.

Experimental Rationale

The core of this protocol involves generating two separate standard curves: one for the parent compound, metolachlor, and one for the metabolite, metolachlor-2-hydroxy. By comparing the concentrations at which each compound produces a 50% inhibition of the maximum signal (the IC50 value), we can calculate the percentage cross-reactivity.

Cross_Reactivity_Workflow cluster_Prep Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Standards Prepare Metolachlor & Metolachlor-2-hydroxy Standards Run_Metolachlor Run Metolachlor Standard Curve Standards->Run_Metolachlor Run_Metabolite Run Metolachlor-2-hydroxy Standard Curve Standards->Run_Metabolite ELISA_Kit Prepare ELISA Kit Reagents (as per manufacturer's instructions) ELISA_Kit->Run_Metolachlor ELISA_Kit->Run_Metabolite Read_Plate Read Absorbance at 450 nm Run_Metolachlor->Read_Plate Run_Metabolite->Read_Plate Plot_Curves Plot Standard Curves (%B/B0 vs. Concentration) Read_Plate->Plot_Curves Calc_IC50 Calculate IC50 for both compounds Plot_Curves->Calc_IC50 Calc_CR Calculate % Cross-Reactivity Calc_IC50->Calc_CR

Caption: Workflow for determining cross-reactivity.

Materials
  • Commercial Metolachlor ELISA Kit (e.g., Eurofins Abraxis, Gold Standard Diagnostics)

  • Metolachlor analytical standard

  • Metolachlor-2-hydroxy analytical standard (available from suppliers like LGC Standards or Benchchem)[9][10]

  • Deionized water (or appropriate blank matrix)

  • Microplate reader with a 450 nm filter

  • Calibrated pipettes and sterile tips

Procedure
  • Preparation of Standard Stock Solutions:

    • Accurately prepare 1 mg/mL stock solutions of both metolachlor and metolachlor-2-hydroxy in a suitable solvent (e.g., methanol or acetonitrile).

  • Preparation of Working Standards:

    • Perform serial dilutions of the metolachlor and metolachlor-2-hydroxy stock solutions in deionized water (or the blank matrix of your experiment) to create a series of working standards. A typical concentration range for the metolachlor standard curve might be 0.1 to 5.0 ng/mL, as suggested by commercial kit protocols.[3] The concentration range for metolachlor-2-hydroxy should be broader to ensure the IC50 value can be determined (e.g., 1 to 1000 ng/mL).

  • ELISA Assay:

    • Follow the manufacturer's instructions for the chosen metolachlor ELISA kit precisely.[1]

    • In separate wells of the microplate, run the complete standard curve for metolachlor in duplicate or triplicate.

    • In another set of wells, run the complete standard curve for metolachlor-2-hydroxy in duplicate or triplicate.

    • Include a zero standard (blank) as per the kit instructions.

  • Data Acquisition:

    • After the final incubation and addition of the stop solution, read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis and Calculation
  • Calculate the Mean Absorbance:

    • For each standard concentration (including the zero standard), calculate the mean absorbance value from the replicate wells.

  • Calculate Percent Binding (%B/B0):

    • For each standard concentration, calculate the percentage of binding using the following formula: %B/B0 = (Mean Absorbance of Standard / Mean Absorbance of Zero Standard) x 100

  • Plot the Standard Curves:

    • Create two separate graphs. For each, plot %B/B0 (Y-axis) against the log of the concentration (X-axis) for both metolachlor and metolachlor-2-hydroxy. This will generate two sigmoidal dose-response curves.

  • Determine the IC50:

    • From each standard curve, determine the concentration of the analyte (metolachlor and metolachlor-2-hydroxy) that causes a 50% reduction in binding (i.e., where %B/B0 = 50%). This is the IC50 value.

  • Calculate Percent Cross-Reactivity:

    • Use the following formula to calculate the cross-reactivity of metolachlor-2-hydroxy: % Cross-Reactivity = (IC50 of Metolachlor / IC50 of Metolachlor-2-hydroxy) x 100

Conclusion and Recommendations

The absence of manufacturer-provided data on the cross-reactivity of metolachlor-2-hydroxy in commercial ELISA kits represents a significant data gap for researchers. Relying on these kits without validating their specificity against key metabolites can compromise data integrity. The experimental protocol detailed in this guide provides a straightforward and robust method for determining this critical performance parameter.

As a Senior Application Scientist, I strongly recommend that researchers perform this validation in-house for the specific ELISA kit and sample matrix used in their studies. This due diligence is essential for ensuring the accuracy and defensibility of your findings. When publishing data generated using commercial ELISA kits, it is best practice to report the experimentally determined cross-reactivity for relevant metabolites. This not only strengthens your own research but also contributes valuable information to the wider scientific community. For regulatory or confirmatory purposes, results should always be verified by a secondary, more specific method such as HPLC or GC/MS.[2][3]

References

  • Eurofins Abraxis. (n.d.). Metolachlor Plate ELISA. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Metolachlor (S). Retrieved from [Link]

  • Gold Standard Diagnostics. (n.d.). ABRAXIS® Metolachlor ELISA Tube Particle. Retrieved from [Link]

  • Gold Standard Diagnostics. (n.d.). Metolachlor, ELISA, 96 tests. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2018, January 24). S-metolachlor - Human Health Risk Assessment for the Establishment of Permanent Tolerances for Use of the Herbicide on Sugarcane (PP#6F8519). Regulations.gov. Retrieved from [Link]

  • Eurofins Abraxis. (n.d.). Importance of Metolachlor Determination. Retrieved from [Link]

  • World Health Organization. (1993). Metolachlor in Drinking-water. Retrieved from [Link]

  • National Environmental Methods Index. (n.d.). Abraxis: 500061: Metolachlor by Immunoassay, Magnetic Particle. Retrieved from [Link]

  • Eurofins Abraxis. (n.d.). Metolachlor. Retrieved from [Link]

  • Gold Standard Diagnostics. (n.d.). ABRAXIS® Metolachlor, ELISA, 96-test. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Metolachlor-2-hydroxy proper disposal procedures

Comprehensive Laboratory Guide: Metolachlor-2-hydroxy Handling, Safety, and Disposal Procedures Executive Summary Metolachlor-2-hydroxy (also known as hydroxymetolachlor) is a primary degradation product of the chloroace...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Metolachlor-2-hydroxy Handling, Safety, and Disposal Procedures

Executive Summary Metolachlor-2-hydroxy (also known as hydroxymetolachlor) is a primary degradation product of the chloroacetamide herbicide metolachlor. In modern drug development and environmental monitoring laboratories, it is frequently utilized as a highly purified reference standard[1]. Because this micropollutant is typically supplied as a dilute solution in highly flammable solvents, laboratory safety and disposal protocols must account for both the active metabolite's ecotoxicity and the carrier solvent's volatility[2][3]. This guide provides a self-validating operational framework for the safe handling, segregation, and disposal of Metolachlor-2-hydroxy.

Physicochemical Profile & Hazard Causality

Understanding the molecular properties of Metolachlor-2-hydroxy is the foundation of safe laboratory operations. Unlike its parent compound, Metolachlor-2-hydroxy has undergone dechlorination, meaning the pure metabolite does not inherently require a halogenated waste stream[4][5]. However, because it is most commonly handled as a 100 µg/mL solution in acetonitrile or methanol, the primary acute laboratory hazards—flammability and inhalation toxicity—are dictated by the solvent matrix[2][6].

Table 1: Metolachlor-2-hydroxy Quantitative Data & Operational Implications

ParameterValueOperational Implication
CAS Registry Number 131068-72-9Required for accurate hazardous waste manifesting and tracking[4].
Molecular Formula C15H23NO3Dechlorinated structure; defaults to non-halogenated waste unless mixed with chlorinated solvents[4].
Molecular Weight 265.35 g/mol Utilized for stoichiometric and concentration conversions in analytical preparations[7].
Common Delivery Matrix 100 µg/mL in Acetonitrile/MethanolWaste classifications are dominated by the severe flammability of the solvent[2][6].
Environmental Toxicity High aquatic toxicityAbsolute prohibition of municipal drain disposal; requires high-temperature incineration[4][8].

Engineering Controls & Risk Mitigation

To ensure scientific integrity and personnel safety, all handling of Metolachlor-2-hydroxy must occur under strict engineering controls.

  • Ventilation: Because solvent vapors (acetonitrile/methanol) can accumulate in low areas and form explosive concentrations, all standard preparations, dilutions, and waste transfers must be conducted within a certified chemical fume hood[4][6].

  • PPE: Operators must wear chemical-resistant gloves (compliant with EN 374 or NIOSH standards), a flame-resistant laboratory coat, and tightly fitting safety goggles to prevent serious eye irritation[4].

Operational Disposal Workflows

The following protocols establish a self-validating system for waste management. By systematically verifying the physical state and chemical matrix of the waste, laboratories can prevent dangerous chemical incompatibilities and ensure regulatory compliance.

MetolachlorDisposal A Metolachlor-2-hydroxy Waste Generation B Determine Physical State & Matrix A->B C Liquid Analytical Standard (e.g., in Acetonitrile/MeOH) B->C Liquid D Solid Contaminated Material (PPE, Vials, Neat Powder) B->D Solid E Verify Halogen Content (Did prep use DCM/Chloroform?) C->E J Municipal Drain / Sewer System C->J STRICTLY PROHIBITED H Solid Hazardous Waste Stream D->H F Non-Halogenated Organic Waste E->F No Halogens G Halogenated Organic Waste E->G Contains Halogens I Certified High-Temperature Incineration F->I G->I H->I

Figure 1: Decision matrix for Metolachlor-2-hydroxy waste segregation and disposal.

Protocol A: Routine Disposal of Liquid Analytical Standards

Causality Focus: Liquid chromatography-mass spectrometry (LC-MS) workflows often utilize acidic or basic mobile phase modifiers (e.g., formic acid). These must be accounted for during disposal to prevent pressure buildup in waste carboys[6].

  • Matrix Verification: Determine the solvent composition of the Metolachlor-2-hydroxy waste. If the solution consists solely of the standard in acetonitrile/methanol, classify it as Non-Halogenated Organic Waste. If liquid-liquid extraction (LLE) involved dichloromethane, it must be routed to Halogenated Organic Waste.

  • Self-Validation (pH Check): Before transferring the liquid to a bulk waste carboy, verify that the pH is between 5 and 9. If the waste is highly acidic from LC-MS modifiers, neutralize it dropwise with a weak base (e.g., 1M NaOH) to prevent exothermic reactions in the bulk container[1].

  • Containment: Transfer the liquid into a clearly labeled, solvent-compatible High-Density Polyethylene (HDPE) container.

  • Storage & Transfer: Store the sealed container in a grounded, flammable storage cabinet until collection by a certified hazardous waste facility for high-temperature incineration[1][4].

Protocol B: Solid Waste & Consumables
  • Segregation: Collect all contaminated solid materials—including empty standard ampoules, pipette tips, and LC vials—into a dedicated, puncture-resistant solid hazardous waste bin.

  • Isolation: Do not mix solid chemical waste with biological waste or general laboratory trash.

  • Disposal: Seal the bin and manifest it as "Solid Organic Waste Contaminated with Ecotoxic Pesticide Metabolites" for commercial incineration[4].

Protocol C: Emergency Spill Response

Causality Focus: Because Metolachlor-2-hydroxy is highly mobile in water and ecotoxic, preventing drain infiltration is the absolute highest priority during a spill[3][4].

  • Evacuation & Ventilation: Immediately extinguish all ignition sources. If the spill involves a highly flammable solvent matrix, evacuate non-essential personnel and increase fume hood exhaust rates[4].

  • Containment: Deploy chemical spill berms around the perimeter of the spill. Crucial Step: Physically block all nearby laboratory sinks and floor drains[4].

  • Absorption: Apply an inert, non-combustible absorbent (e.g., vermiculite or clean sand) over the spill. Do not use combustible materials like paper towels or sawdust, which can ignite if the solvent evaporates rapidly.

  • Collection: Using non-sparking tools, sweep the absorbed material into a sealable hazardous waste bucket.

  • Decontamination: Wipe the affected surface with a small volume of methanol, followed by a detergent wash. Collect all rinsate into the liquid organic waste stream.

References

  • HPC Standards. "Metolachlor-2-hydroxy | C15H23NO3 | 679985 | 131068-72-9". hpc-standards.us. URL:[Link]

  • California Department of Pesticide Regulation. "Analysis of S-Metolachlor, Metolachlor Ethanesulfonic Acid, Metolachlor Oxanilic Acid, Deschloro Metolachlor, and Hydroxy Metolachlor". ca.gov. URL:[Link]

  • Environmental Science & Technology. "Fall Creek Monitoring Station: Highly Resolved Temporal Sampling to Prioritize the Identification of Nontarget Micropollutants in a Small Stream". acs.org. URL:[Link]

  • Journal of Agricultural and Food Chemistry. "Metolachlor Photodegradation Study in Aqueous Media under Natural and Simulated Solar Irradiation". acs.org. URL:[Link]

  • Journal of Hazardous Materials. "Indigenous functional microbial communities for the preferential degradation of chloroacetamide herbicide S-enantiomers in soil". researchgate.net. URL:[Link]

Sources

Handling

Personal protective equipment for handling Metolachlor-2-hydroxy

Advanced Operational Guide: Personal Protective Equipment & Handling Protocols for Metolachlor-2-hydroxy As a Senior Application Scientist, I frequently consult on the safe handling of complex pesticide degradates. Metol...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: Personal Protective Equipment & Handling Protocols for Metolachlor-2-hydroxy

As a Senior Application Scientist, I frequently consult on the safe handling of complex pesticide degradates. Metolachlor-2-hydroxy (CAS: 131068-72-9, Molecular Weight: 265.35 g/mol ) is a primary environmental metabolite of the chloroacetanilide herbicide metolachlor[1]. In drug development, toxicology, and environmental monitoring, it is utilized as an analytical reference standard. Handling this compound requires rigorous safety protocols, not just due to the intrinsic toxicity of the metabolite, but because of the highly hazardous solvent vectors used to stabilize it[2].

This guide provides a causality-based approach to Personal Protective Equipment (PPE), operational workflows, and disposal plans to ensure your laboratory maintains the highest standards of safety and scientific integrity.

Hazard Profile & The Causality of Risk

To design an effective safety protocol, we must first understand the why behind the hazards.

  • Intrinsic Toxicity & Atropisomerism: Metolachlor and its degradates exhibit hindered rotation around the C–N axis, creating complex stereoisomerism (central and axial chirality)[3]. While the S-enantiomers drive herbicidal activity, the R-stereoisomers and their degradates can exert unpredictable toxicological effects in mammalian cells[4]. Metolachlor-2-hydroxy is classified as harmful via ingestion, inhalation, and dermal contact (Category 4 Acute Toxicity) and is a severe eye irritant (Category 2)[5].

  • The Solvent Vector Risk: In analytical settings, Metolachlor-2-hydroxy is rarely handled as a dry powder. It is typically formulated as a 100 µg/mL reference standard in highly flammable solvents like acetonitrile or methanol[2]. Acetonitrile (Flash point: 2°C) acts as a rapid transdermal carrier. This means any skin contact with the solution dramatically accelerates the systemic absorption of the dissolved metabolite, amplifying the dermal hazard.

Mandatory PPE Matrix

A self-validating safety system requires PPE that specifically mitigates the identified chemical and physical risks.

PPE CategorySpecification / StandardScientific Rationale & Causality
Hand Protection Nitrile Gloves (EN 374 / ASTM D6978), min 0.11 mm thicknessPrevents dermal absorption. Nitrile offers superior resistance to acetonitrile carrier solvents compared to latex, preventing rapid degradation and solute breakthrough.
Eye Protection Tight-fitting Splash Goggles (NIOSH/EN 166)Metolachlor-2-hydroxy causes Category 2 eye irritation. Tight-fitting goggles prevent the capillary action of splashed solvents from drawing the metabolite into the ocular mucosa.
Respiratory FFP2 / N95 Respirator or Half-mask with ABEK filterRequired when handling powders or outside a fume hood. Mitigates inhalation of aerosolized particulates or toxic solvent vapors (e.g., MeCN).
Body Protection Flame-retardant Lab Coat (Nomex/Cotton blend)Protects against static-discharge ignition of flammable carrier solvents and prevents clothing contamination.

Operational Workflow: Safe Handling & Dilution

When preparing working solutions from a 100 µg/mL stock[2], follow this step-by-step methodology to ensure both operator safety and sample integrity.

Step 1: Environmental Control & Setup Conduct all volumetric transfers inside a certified Class II Type B2 Biological Safety Cabinet or a ducted chemical fume hood. Ensure the face velocity is maintained at ≥ 0.5 m/s to capture volatile organic compounds (VOCs).

Step 2: PPE Donning & Inspection Don the mandatory PPE outlined in the matrix above. Crucial: Inspect nitrile gloves for micro-tears by inflating them slightly before use. Double-gloving is strictly recommended when handling the concentrated stock solutions.

Step 3: Static Mitigation Because the carrier solvent (acetonitrile) is highly flammable, ground all metal equipment. Acetonitrile vapors can be ignited by static discharge generated during rapid pipetting or friction.

Step 4: Volumetric Transfer Use positive displacement pipettes rather than air-displacement pipettes. The high vapor pressure of acetonitrile can cause air-displacement pipettes to drip, leading to surface contamination and potential dermal exposure to the Metolachlor-2-hydroxy solute.

Step 5: Sealing and Storage Immediately seal all vials with PTFE-lined silicone septa. Store the standard at 4°C[2]. This minimizes solvent evaporation, prevents concentration drift, and halts the thermal degradation of the metabolite.

Spill Response and Disposal Plan

Metolachlor degradates are persistent environmental pollutants[1]. A spill requires immediate, structured containment to prevent exposure and environmental release.

Step 1: Evacuation & Assessment If the spill exceeds 50 mL of solvent, immediately evacuate the immediate area to allow the fume hood or HVAC system to clear the flammable vapors.

Step 2: Containment Cover the spill with an inert, non-combustible absorbent material such as vermiculite or clean sand. Do NOT use combustible materials like sawdust, as the acetonitrile carrier solvent poses an extreme fire hazard.

Step 3: Neutralization & Collection Using non-sparking tools (e.g., polypropylene scoops), collect the saturated absorbent. Place it into a highly visible, clearly labeled, and sealable hazardous waste container.

Step 4: Surface Decontamination Wash the affected surface with a 10% bleach solution followed by soap and water to break down residual organic compounds and remove the solvent film.

Step 5: Regulated Disposal Route the sealed container to a certified hazardous waste facility. Under no circumstances should Metolachlor-2-hydroxy or its solvent vectors be discharged into standard laboratory drains[1].

Visualizations

ExposurePathway cluster_routes Exposure Routes cluster_ppe Targeted PPE Mitigation Source Metolachlor-2-hydroxy (MeCN Solution) Inhalation Inhalation (Vapors/Aerosols) Source->Inhalation Dermal Dermal Contact (Skin/Eyes) Source->Dermal Ingestion Ingestion (Accidental) Source->Ingestion Resp Fume Hood + FFP2/N95 Respirator Inhalation->Resp Mitigates Gloves Nitrile Gloves (EN 374 / ASTM D6978) Dermal->Gloves Mitigates Goggles Splash Goggles + Face Shield Dermal->Goggles Mitigates Ingestion->Gloves Prevents transfer

Caption: Exposure pathways of Metolachlor-2-hydroxy and targeted PPE mitigation strategies.

SpillResponse Start Spill Detected Assess Assess Volume & Solvent (e.g., Acetonitrile) Start->Assess Evacuate Evacuate & Ventilate (If > 50 mL) Assess->Evacuate Large Spill PPE Don Maximum PPE (Respirator, Double Gloves) Assess->PPE Small Spill Evacuate->PPE Contain Contain Spill (Inert Absorbent/Sand) PPE->Contain Collect Collect in Sealed Hazardous Waste Container Contain->Collect Decon Decontaminate Surface (Soap & Water / 10% Bleach) Collect->Decon Dispose Transfer to Certified Waste Facility Decon->Dispose

Caption: Step-by-step operational workflow for Metolachlor-2-hydroxy spill response and disposal.

References

  • Title: Central Chirality and Axial Chirality Recognition of the Enantioselective Antibodies to Herbicide Metolachlor Source: Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: Human Health Reference Levels for Metolachlor/S-Metolachlor and Degradates in Groundwater Source: California Department of Pesticide Regulation (CA.gov) URL: [Link]

  • Title: Cga 40172 | C15H23NO3 | CID 183006 Source: PubChem - NIH URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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